1,3-Di(pyridin-2-yl)urea
Description
Properties
IUPAC Name |
1,3-dipyridin-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXHWCMYZXOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211736 | |
| Record name | 1,3-Di-2-pyridylurea | |
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Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-43-5 | |
| Record name | N,N′-Di-2-pyridinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Di-2-pyridylurea | |
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| Record name | 6268-43-5 | |
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| Record name | 1,3-Di-2-pyridylurea | |
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| Record name | 1,3-di-2-pyridylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.857 | |
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| Record name | 1,3-DI-2-PYRIDYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical data of 1,3-Di(pyridin-2-yl)urea
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Di(pyridin-2-yl)urea
Introduction
This compound is a heterocyclic compound featuring a central urea moiety symmetrically substituted with two pyridin-2-yl groups. This structure is of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. The urea functional group can act as both a hydrogen bond donor and acceptor, while the pyridine rings provide sites for metal coordination and further functionalization. These characteristics make it a versatile scaffold for developing enzyme inhibitors, catalysts, and supramolecular assemblies.[1] This guide provides a detailed overview of the known physicochemical data, experimental protocols, and relevant biological pathways associated with this compound and its derivatives.
Physicochemical Data
The following tables summarize the key physicochemical and structural properties of this compound. It is important to note that while core data is available, comprehensive experimental values for properties such as melting point, solubility, pKa, and logP are not widely reported in the literature. Data for isomeric compounds are provided for comparison where available.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₄O | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| CAS Number | 6268-43-5 | [1][2] |
| Appearance | Solid (Typical for pyridyl ureas) | [3] |
| Boiling Point | 299.3°C (at 760 mmHg) | [1] |
| Density | 1.37 g/cm³ | [1] |
| Purity | ≥97% (Commercially available) | [1] |
| Storage | Room temperature, sealed in dry conditions | [1] |
Table 2: Computed and Spectral Data
| Property | Value / Description | Reference |
| InChI | InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | [4] |
| InChIKey | FOQXHWCMYZXOGZ-UHFFFAOYSA-N | [4] |
| SMILES | c1ccnc(c1)NC(=O)Nc2ccccn2 | [4] |
| IR Spectrum (FTIR) | Key absorptions expected for the urea moiety include C=O stretching (amide I) around 1630-1645 cm⁻¹ and N-H vibrations. Pyridine C=N stretching is also characteristic. | [5][6] |
| ¹H and ¹³C NMR | Spectra for various pyridin-2-yl urea derivatives have been reported, typically in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are highly dependent on the specific substitution pattern. | [7][8][9] |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is commonly used to confirm the molecular formula of synthesized pyridyl ureas and their complexes. | [6][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of this compound and its analogs. The following sections provide methodologies for its synthesis and characterization.
Synthesis Protocol: From Phenyl Chloroformate and Aminopyridines
This method is a versatile approach for synthesizing unsymmetrical and symmetrical pyridin-2-yl ureas.[7][10]
1. Activation of 2-Aminopyridine:
-
Dissolve 2-aminopyridine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Add phenyl chloroformate (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir overnight at room temperature.
2. Urea Formation:
-
To the reaction mixture from step 1, add a second equivalent of 2-aminopyridine.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to facilitate the reaction.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
3. Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[10]
Characterization Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise mass of the synthesized compound, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, typically methanol (MeOH) or acetonitrile (ACN).
-
Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-qTOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument.
-
Analysis: Infuse the sample solution into the electrospray source. Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50–1000). The high-resolution data allows for the calculation of the elemental formula, which should match C₁₁H₁₁N₄O⁺ for the protonated molecule.[6]
Signaling Pathways and Experimental Workflows
Derivatives of this compound are actively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.
Kinase Inhibition Signaling Pathway
Many pyridyl urea compounds function by competing with ATP for the binding site on a protein kinase, thereby inhibiting the phosphorylation of downstream substrates. This action can block signaling cascades responsible for cell proliferation and survival. Notable targets include Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET.[7][11][12][13]
Workflow for Inhibitor Synthesis and Screening
The discovery of novel enzyme inhibitors follows a structured workflow that integrates chemical synthesis with biological evaluation. This process begins with the design and synthesis of candidate molecules, followed by rigorous characterization and screening to identify potent and selective inhibitors.[14][15][16]
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes [mdpi.com]
- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | Semantic Scholar [semanticscholar.org]
- 12. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibitor Screening and Design [creative-enzymes.com]
- 16. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
1,3-Di(pyridin-2-yl)urea CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Di(pyridin-2-yl)urea, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and its emerging role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors.
Core Compound Data
This compound is a symmetrical molecule featuring a central urea linkage flanked by two pyridin-2-yl groups. This structure imparts unique properties, making it a valuable building block in the design of novel therapeutic agents and functional materials.
| Parameter | Value | Reference |
| CAS Number | 6268-43-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₄O | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several established methods. Below are detailed protocols for its synthesis and subsequent application in forming metal complexes, as well as a standard assay for evaluating its biological activity.
Experimental Protocol 1: General Synthesis of Pyridyl Ureas
This protocol describes a common method for the synthesis of pyridyl ureas through the reaction of an aminopyridine with a corresponding isocyanate.[1]
Materials:
-
2-Aminopyridine
-
Phenyl chloroformate
-
Aromatic/non-aromatic amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Hexane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve an equimolar amount of 2-aminopyridine in anhydrous toluene in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Isocyanate Formation (in situ): A common method involves the reaction of an amine with phosgene or a phosgene equivalent like phenyl chloroformate to generate the isocyanate in situ. For a more direct synthesis, if pyridin-2-yl isocyanate is available, it can be used directly.
-
Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding pyridyl isocyanate dropwise at room temperature.[1] If generating the urea from two different amines, one would first be converted to the isocyanate. For symmetrical ureas like this compound, a reaction involving 2-aminopyridine and a carbonyl source (e.g., triphosgene) can be employed.
-
Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]
-
Product Isolation: The resulting solid product often precipitates out of the solution upon completion. The solid is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and byproducts. The purified product is then dried under a vacuum.
Experimental Protocol 2: Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts
This alternative method provides a metal-free approach to synthesizing pyridin-2-yl ureas.[3]
Materials:
-
2-Aminopyridinium salt
-
Aryl or alkyl amine
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., dimethylformamide - DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 2-aminopyridinium salt and the desired amine in the solvent.
-
Base Addition: Add the base to the mixture to promote the reaction.
-
Reaction Conditions: The reaction is typically heated and stirred for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and precipitation.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol 3: Synthesis of Copper(II) Complexes with 2-Pyridyl Ureas
This protocol details the formation of copper(II) complexes, demonstrating the utility of this compound as a ligand in coordination chemistry.[4][5]
Materials:
-
This compound
-
Copper(II) chloride pentahydrate (CuCl₂·5H₂O)
-
Methanol (MeOH)
-
Isopropanol (i-PrOH)
Procedure:
-
Ligand Solution: Prepare a solution of this compound (0.2 mmol) in methanol (4 mL).
-
Metal Salt Solution: Prepare a solution of CuCl₂·5H₂O (0.1 mmol) in isopropanol (4 mL).
-
Complexation: Add the ligand solution to the metal salt solution.
-
Crystallization: Allow the resulting solution to slowly evaporate over approximately 3-4 days.
-
Isolation: The precipitated complex, either as crystals or a powder, is collected by filtration and dried in the air at 50 °C.
Experimental Protocol 4: Evaluation of Cytotoxic Activity using MTT Assay
This protocol outlines a standard colorimetric assay to determine the in vitro anti-proliferative activity of this compound and its derivatives against cancer cell lines.[4][6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 40 µL of the MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] The plate is then shaken for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]
Biological Activity and Signaling Pathways
Pyridyl ureas, including derivatives of this compound, have garnered significant attention as potential anticancer agents due to their ability to inhibit various protein kinases.[1][7] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.
The mechanism of action for many pyridyl urea compounds involves targeting the ATP-binding pocket of kinases, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. Key kinase targets for this class of compounds include Apoptosis signal-regulating kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Extracellular signal-regulated kinase (ERK).[8][9][10]
Below is a diagram illustrating a generalized workflow for the synthesis of pyridyl ureas and a schematic of the potential kinase inhibition pathways.
Caption: A generalized workflow for the synthesis of pyridyl ureas.
Caption: Potential inhibition of RTK, ASK1, and ERK signaling pathways.
Conclusion
This compound serves as a valuable and versatile scaffold in the development of novel chemical entities with significant therapeutic potential. Its straightforward synthesis and the ability to act as a ligand for metal complexation make it an attractive molecule for further investigation. The demonstrated anti-proliferative activities of related pyridyl ureas highlight the promise of this compound class, particularly as kinase inhibitors for anticancer drug discovery. Future research will likely focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Di(pyridin-4-yl)urea | 39642-87-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyridinylureas: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinylurea scaffold has firmly established itself as a privileged structure in modern medicinal chemistry, underpinning the development of numerous clinically significant therapeutic agents. The unique electronic properties and hydrogen bonding capabilities imparted by the pyridine and urea moieties grant these molecules high affinity and specificity for a diverse range of biological targets, most notably protein kinases. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of pyridinylurea compounds, with a focus on their role as kinase inhibitors in oncology.
The journey of urea-based compounds in medicine began over a century ago with the development of the trypanocidal agent suramin.[1] However, it was the strategic incorporation of the pyridine ring that unlocked a new dimension of therapeutic potential, leading to the development of potent and selective kinase inhibitors. This guide will delve into the seminal discoveries, key structure-activity relationships (SAR), and the experimental methodologies that have propelled this chemical class to the forefront of drug discovery.
Discovery and History: From Early Observations to Clinical Triumphs
The story of pyridinylureas is intertwined with the broader history of urea derivatives in medicinal chemistry, which dates back to the early 20th century.[2][3] The synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that marked the beginning of modern organic chemistry.[2][4] The urea functional group's ability to form stable hydrogen bonds with biological targets made it an attractive moiety for drug design.[2]
The evolution towards pyridinylureas as potent kinase inhibitors was a gradual process. An early example of a biologically active N-phenyl-N'-pyridinylurea was investigated for its anticonvulsant activity. While not a kinase inhibitor, this work demonstrated the therapeutic potential of this scaffold.
A significant breakthrough came with the discovery of diaryl ureas as potent inhibitors of Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This led to the development of Sorafenib (Nexavar®) , a multi-kinase inhibitor that targets Raf kinases as well as VEGFR and PDGFR.[1] The discovery of Sorafenib was a pivotal moment, showcasing the power of the pyridinylurea scaffold in oncology and stimulating further research into this class of compounds.
Subsequent research efforts expanded the scope of pyridinylurea derivatives to target other key kinases implicated in cancer and inflammatory diseases. Notably, pyridinylureas have been extensively explored as inhibitors of p38 MAP kinase , a key regulator of inflammatory cytokine production. The diaryl urea compound BIRB 796 emerged as a highly potent and selective allosteric inhibitor of p38 MAP kinase, demonstrating a novel mechanism of action for this class.
The versatility of the pyridinylurea scaffold continues to be explored, with derivatives being developed to target a range of kinases including VEGFR-2, c-Met, and ASK1, among others. This ongoing research underscores the enduring importance of this chemical class in the development of targeted therapies.
Synthetic Methodologies
The synthesis of unsymmetrical pyridinylureas is typically achieved through the reaction of an aminopyridine with a corresponding isocyanate. The isocyanate can be generated in situ from the primary amine using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).
General Synthetic Workflow for Pyridinylurea Compounds
Caption: General synthetic workflow for pyridinylurea compounds.
Experimental Protocol: Synthesis of Sorafenib
The synthesis of Sorafenib provides a concrete example of the practical application of the general synthetic strategy. A common route involves the following key steps:[5]
-
Preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride (1): Picolinic acid is reacted with thionyl chloride. Under these conditions, chlorination of the pyridine ring at the 4-position occurs concurrently with the formation of the acid chloride.[5]
-
Amidation to form 4-chloro-N-methylpicolinamide (2a-e in some schemes): The crude acid chloride is reacted with the desired amine (in the case of Sorafenib, methylamine) to form the corresponding amide.[5]
-
Etherification to form 4-(4-aminophenoxy)-N-methylpicolinamide (3a-e in some schemes): The 4-chloro-N-methylpicolinamide is coupled with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, to form the diaryl ether intermediate.[5]
-
Urea formation to yield Sorafenib (4a-e in some schemes): The final step involves the reaction of the aminophenoxy intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding Sorafenib.[5]
Mechanism of Action and Key Signaling Pathways
Pyridinylurea compounds exert their therapeutic effects primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[6][7][8][9] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinylurea derivatives have been developed as potent inhibitors of p38 MAPK.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinylurea compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11][12][13][14] Inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to cut off the blood supply to tumors. Many pyridinylurea compounds, including Sorafenib, are potent inhibitors of VEGFR-2.
References
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Hydrogen bonding capabilities of dipyridinyl ureas
An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of Dipyridinyl Ureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridinyl ureas represent a significant class of compounds in supramolecular chemistry and medicinal chemistry, largely owing to their versatile hydrogen bonding capabilities. The presence of both urea and pyridyl functionalities provides a unique arrangement of hydrogen bond donors and acceptors, enabling the formation of complex supramolecular assemblies and facilitating potent interactions with biological targets. This technical guide explores the fundamental principles of hydrogen bonding in dipyridinyl ureas, details the experimental and computational methods used for their characterization, and highlights their applications in anion recognition and drug discovery, particularly as kinase inhibitors.
Core Principles of Hydrogen Bonding in Dipyridinyl Ureas
The hydrogen bonding behavior of dipyridinyl ureas is governed by the interplay between the urea moiety (-NH-CO-NH-) and the two terminal pyridyl rings. The urea group contains two N-H protons that are excellent hydrogen bond donors and a carbonyl oxygen that can act as a hydrogen bond acceptor. The pyridyl rings introduce additional hydrogen bond acceptor sites at their nitrogen atoms.
A key structural feature of dipyridinyl ureas is the frequent absence of the classic one-dimensional "urea tape" or α-network motif, which is common in many other diaryl ureas.[1] This motif consists of bifurcated N−H···O hydrogen bonds between adjacent urea molecules. In dipyridinyl ureas, this pattern is disrupted because the electron-withdrawing nature of the pyridyl rings reduces the electron density and hydrogen bond acceptor strength of the urea carbonyl oxygen.[1][2]
Consequently, alternative and often more stable hydrogen bonding patterns emerge:
-
N−H···N(pyridyl) Bonds : The strong N-H donors of the urea group preferentially form intermolecular hydrogen bonds with the more electronegative nitrogen atoms of the pyridyl rings.[1]
-
Intramolecular C−H···O(urea) Interactions : A planar molecular conformation is often stabilized by weak intramolecular hydrogen bonds between C-H groups on the pyridyl rings and the urea carbonyl oxygen. This interaction further weakens the carbonyl oxygen as an external hydrogen bond acceptor.[1][2]
-
Solvent and Guest Interactions : In the presence of other hydrogen bonding species like water, acids, or anions, the urea N-H groups will readily bond with these external acceptors.[1][3]
These competing interactions dictate the supramolecular self-assembly, leading to the formation of discrete molecular duplexes, extended chains, and complex networks.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogen bonding in crystal structures of N,N'-bis(3-pyridyl)urea. Why is the N-H···O tape synthon absent in diaryl ureas with electron-withdrawing groups? (2006) | L. Sreenivas Reddy | 123 Citations [scispace.com]
- 3. Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly of dipeptidyl ureas: a new class of hydrogen-bonded molecular duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen bonding self-assemblies with 1-D linear, dimeric and hexagonal nanostructures of meso-pyridyl-substituted dipyrromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactive Potential of Pyridinylurea Scaffolds: A Technical Guide for Drug Discovery Professionals
December 2025
Abstract
The pyridinylurea scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the bioactive potential of pyridinylurea derivatives, with a primary focus on their anticancer properties driven by potent kinase inhibition. We delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that underpin their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyridinylurea core. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of reported activities and visual representations of key signaling pathways.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[1] Similarly, the urea functionality is a key pharmacophoric element in many approved drugs, recognized for its capacity to form robust hydrogen bond networks with biological targets.[2] The combination of these two moieties in the pyridinylurea scaffold has given rise to a class of small molecules with significant therapeutic potential, particularly in the realm of oncology.[3]
Pyridinylurea derivatives have been extensively investigated as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4] By targeting key kinases involved in tumor growth, angiogenesis, and metastasis, pyridinylurea-based compounds have shown considerable promise as anticancer agents.[4][6] This guide will focus on the synthesis, biological activity, and mechanisms of action of pyridinylurea scaffolds, with a particular emphasis on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).
Synthetic Strategies
The synthesis of unsymmetrical pyridinylureas is typically achieved through the reaction of an aminopyridine with a pyridyl isocyanate or a related reactive intermediate.[7][8] The isocyanate can be generated in situ from the corresponding amine using phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI).[7]
A general synthetic workflow is depicted below:
Experimental Protocol: General Synthesis of 1-Aryl-3-(pyridin-2-yl)urea Derivatives
This protocol describes a common method for the synthesis of pyridinylurea derivatives.
Materials:
-
Appropriate aniline derivative
-
2-Pyridyl isocyanate
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Cold solvent for washing (e.g., diethyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve the appropriate aniline (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add an equimolar amount of 2-pyridyl isocyanate dropwise at room temperature.[8]
-
Stir the reaction mixture at room temperature for 2-4 hours.[7]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the collected solid with a cold solvent, such as diethyl ether, to remove unreacted starting materials.[7]
-
Dry the purified product under vacuum.
-
If necessary, further purification can be achieved by recrystallization or column chromatography.
Bioactive Potential and Mechanisms of Action
The primary therapeutic potential of pyridinylurea scaffolds lies in their ability to act as potent inhibitors of protein kinases, thereby modulating key signaling pathways implicated in disease pathogenesis.
Anticancer Activity
Pyridinylurea derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[9][6] This activity is largely attributed to the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Several pyridinylurea compounds have been shown to be potent inhibitors of VEGFR-2 kinase activity.[9][10]
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Aberrant c-Met signaling is a feature of many human cancers, making it an attractive therapeutic target. Certain pyridinylurea derivatives have demonstrated inhibitory activity against c-Met.[4]
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is activated by various cellular stresses, including oxidative stress, and plays a crucial role in apoptosis.[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases, including cancer.[4][7]
Quantitative Anticancer Activity
The antiproliferative effects of various pyridinylurea derivatives have been quantified using in vitro cell-based assays. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values against different cancer cell lines and kinases.
Table 1: In Vitro Anticancer Activity of Pyridinylurea Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9][6] |
| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9][6] |
| 8a | MCF-7 (Breast) | 0.06 | [11] |
| 8h | HCT116 (Colon) | 0.33 | [11] |
| 8i | MCF-7 (Breast) | 0.16 | [11] |
| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.93 | [9] |
| Irinotecan (Ref.) | MCF-7 (Breast) | 0.35 | [11] |
| Irinotecan (Ref.) | HCT116 (Colon) | 0.62 | [11] |
Table 2: Kinase Inhibitory Activity of Pyridinylurea Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 8b | VEGFR-2 | 5.0 ± 1.91 | [9][6] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | [9][6] |
Other Bioactivities
While the primary focus has been on anticancer applications, the pyridinylurea scaffold has also been explored for other therapeutic indications.
-
Anti-inflammatory Activity: Some pyridine and pyrimidine derivatives have shown anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]
-
Antimicrobial Activity: Various urea and pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][13][14]
-
Antiviral Activity: The pyridine nucleus is present in several compounds with reported antiviral activities against a range of viruses.[15][16]
Further investigation is warranted to fully elucidate the potential of pyridinylurea scaffolds in these and other therapeutic areas.
Experimental Protocols for Biological Evaluation
A general experimental workflow for evaluating the bioactive potential of pyridinylurea scaffolds is presented below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibition of kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met, ASK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (pyridinylurea derivative)
-
ADP-Glo™ Kinase Assay kit or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: Add the diluted test compound to the wells of the assay plate. Include appropriate controls (no enzyme, no compound).
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[9][17]
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.[18]
-
Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.[18]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compound (pyridinylurea derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[19]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for the optimization of lead compounds. For pyridinylurea scaffolds, the nature and position of substituents on the pyridine rings significantly influence their biological activity. For example, studies have shown that the presence of electron-withdrawing groups can enhance anticancer activity. A comprehensive analysis of SAR is essential for the rational design of more potent and selective pyridinylurea-based inhibitors.
Conclusion and Future Directions
Pyridinylurea scaffolds represent a versatile and highly promising platform for the development of novel therapeutic agents. Their synthetic tractability and demonstrated efficacy as potent kinase inhibitors have established them as a focal point in anticancer drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers to advance the exploration of this important class of compounds. Future efforts should focus on expanding the structure-activity relationship landscape, optimizing pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic potential of pyridinylurea derivatives beyond oncology, including in inflammatory, infectious, and other diseases. The continued investigation of these scaffolds holds great promise for the discovery of next-generation medicines.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. jocpr.com [jocpr.com]
- 3. bioinvenu.com [bioinvenu.com]
- 4. promega.de [promega.de]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 1,3-Di(pyridin-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 1,3-Di(pyridin-2-yl)urea, a molecule of significant interest in coordination chemistry, catalysis, and medicinal chemistry. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols for acquiring such data.
Core Molecular Properties
This compound is a symmetrical urea derivative featuring two pyridyl groups. Its robust structure and potential for hydrogen bonding and metal coordination make it a valuable building block in supramolecular chemistry and drug design.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₄O | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| CAS Number | 6268-43-5 | [2] |
| Appearance | White to off-white solid | [] |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet (broad) | 2H | N-H (Urea) |
| ~8.2 - 8.3 | Doublet | 2H | Pyridyl H6 |
| ~7.7 - 7.8 | Triplet of Doublets | 2H | Pyridyl H4 |
| ~7.2 - 7.3 | Doublet | 2H | Pyridyl H3 |
| ~7.0 - 7.1 | Triplet | 2H | Pyridyl H5 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C =O (Urea) |
| ~152 | Pyridyl C2 |
| ~148 | Pyridyl C6 |
| ~138 | Pyridyl C4 |
| ~118 | Pyridyl C3 |
| ~112 | Pyridyl C5 |
Table 3: Key IR Absorption Bands (KBr Disc)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch |
| 1700 - 1650 | Strong | C=O Stretch (Amide I) |
| 1600 - 1570 | Medium-Strong | Pyridine C=N/C=C Stretch |
| 1550 - 1500 | Strong | N-H Bend (Amide II) |
| 1300 - 1200 | Medium | C-N Stretch |
Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 215.0927 | [M+H]⁺ |
| 237.0746 | [M+Na]⁺ |
| 213.0771 | [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ a standard pulse sequence with a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Prepare a potassium bromide (KBr) disc.[4]
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent disc.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr disc in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[4]
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : Perform a background subtraction from the sample spectrum. Identify and label significant absorption peaks. An available FTIR spectrum for 1,3-bis(2-pyridinyl)urea can be used for comparison.[5]
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
-
Instrumentation : Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the analyte.
-
-
Data Processing : Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions. Utilize the high-resolution data to confirm the elemental composition of the observed ions.
Logical Workflow and Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
References
Crystal Structure Analysis of 1,3-Di(pyridin-2-yl)urea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the crystal structure analysis of 1,3-di(pyridin-2-yl)urea derivatives, a class of compounds recognized for their significant therapeutic potential, particularly as kinase inhibitors in oncology. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Introduction
This compound and its analogs are heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their rigid backbone, combined with the hydrogen bonding capabilities of the urea moiety and the coordinating properties of the pyridine nitrogen atoms, makes them ideal scaffolds for interacting with biological targets. Notably, derivatives of this core structure have shown potent inhibitory activity against key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), and Apoptosis Signal-regulating Kinase 1 (ASK1).
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of these derivatives. This information provides precise details on bond lengths, bond angles, torsion angles, and, crucially, the intra- and intermolecular interactions that govern their crystal packing and receptor binding.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted 2-aminopyridine with a corresponding isocyanate.
General Synthesis Protocol
A versatile method for synthesizing N,N-dialkyl-N′-(pyridin-2-yl)-ureas involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides.[1]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of pyridin-2-yl urea derivatives.
Crystallization Protocols
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.
Protocol for Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/chloroform) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Crystal Structure Analysis
X-ray Diffraction Experimental Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Experimental Workflow for X-ray Diffraction
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Quantitative Crystallographic Data
The following tables summarize key crystallographic parameters for representative this compound derivatives and related structures.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Derivative 1 (Macrocycle)[2] | Derivative 2 (Cu Complex)[1] |
| Empirical Formula | C₂₅H₃₂N₄O₅ | C₁₈H₂₆Cl₂CuN₆O₂ |
| Formula Weight | 484.55 | 492.88 |
| Temperature (K) | 293(2) | 100(2) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.457(3) | 10.1341(3) |
| b (Å) | 18.000(5) | 16.0343(5) |
| c (Å) | 13.626(4) | 13.6703(4) |
| β (°) | 98.69(3) | 99.643(1) |
| Volume (ų) | 2534.6(12) | 2186.63(11) |
| Z | 4 | 4 |
| R-factor (%) | 5.38 | 3.52 |
Table 2: Selected Bond Lengths (Å)
| Bond | Derivative 1 (Macrocycle)[2] | Derivative 2 (Cu Complex)[1] |
| C=O (urea) | 1.245(3) | 1.251(2) |
| C-N (urea-pyridyl) | 1.391(3) | 1.385(2) |
| C-N (urea internal) | 1.369(3) | 1.362(2) |
Table 3: Key Hydrogen Bond Geometries (Å, °)
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| Derivative 1 (Macrocycle)[2] | ||||
| N-H···N(pyridyl) | 0.86 | 2.11 | 2.919(3) | 157.0 |
| Derivative 2 (Cu Complex)[1] | ||||
| N-H···Cl | 0.842(11) | 2.454(12) | 3.2923(16) | 173(2) |
Biological Activity and Signaling Pathways
This compound derivatives often exhibit their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels, thereby starving tumors of essential nutrients.
Caption: Inhibition of the VEGFR-2 signaling pathway.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in tumor cell invasion and metastasis.
Caption: Inhibition of the c-MET signaling pathway.
ASK1 Signaling Pathway
ASK1 is a key component of the MAP kinase (MAPK) cascade, which is activated by cellular stress and can lead to apoptosis.
Caption: Inhibition of the ASK1 signaling pathway.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using methods like TR-FRET or luminescence-based ADP detection.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. This structural data, when integrated with biological activity data from assays such as MTT and in vitro kinase inhibition, facilitates a deeper understanding of their mechanism of action. This knowledge is crucial for the structure-based design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.
References
Methodological & Application
Synthesis Protocols for 1,3-Di(pyridin-2-yl)urea: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3-Di(pyridin-2-yl)urea, a molecule of interest in medicinal chemistry and materials science. The protocols are based on established methods for the synthesis of pyridyl ureas.
Introduction
This compound is a symmetrical urea derivative containing two pyridin-2-yl substituents. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2] The urea linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] Additionally, the pyridyl nitrogen atoms can participate in coordination with metal ions, making this compound a versatile ligand in coordination chemistry.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6268-43-5 | [3] |
| Molecular Formula | C₁₁H₁₀N₄O | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Boiling Point | 299.3°C at 760 mmHg | [3] |
| Density | 1.37 g/cm³ | [3] |
| Storage | Room temperature, dry seal | [3] |
Synthesis Protocol: Phosgene Equivalent Method
This protocol describes the synthesis of this compound from 2-aminopyridine using triphosgene as a safer alternative to phosgene gas.
Materials and Equipment
-
2-Aminopyridine
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Experimental Procedure
Safety Precaution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminopyridine (2.0 equivalents). Dissolve the 2-aminopyridine in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.
-
Slow Addition: Slowly add the triphosgene solution dropwise to the stirred 2-aminopyridine solution at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a solid.
-
If necessary, further purification can be achieved by silica gel column chromatography.
-
Characterization Data (Predicted)
-
¹H NMR: Peaks corresponding to the aromatic protons of the pyridine rings and the N-H protons of the urea linkage are expected. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: Resonances for the carbonyl carbon of the urea and the carbons of the pyridine rings are anticipated.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C=N and C=C stretching of the pyridine rings are expected.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight should be observed.
Biological Activity and Signaling Pathways
Pyridyl urea derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[1]
Another important target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is activated by various cellular stresses and can lead to apoptosis (programmed cell death).[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases.
Experimental Workflow for Kinase Inhibition Assay
References
Application Notes and Protocols for the Metal-Free Synthesis of Pyridin-2-yl Ureas
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridin-2-yl urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, acting as a core structural motif in numerous biologically active molecules. This functionality is crucial for establishing effective interactions with various biomolecular targets.[1] Traditional synthesis methods for these ureas often rely on metal catalysts, which can lead to product contamination with residual metals—a significant concern in pharmaceutical development. Consequently, there is a growing demand for efficient, cost-effective, and environmentally benign metal-free synthetic routes. This document outlines several robust, metal-free protocols for the synthesis of N-substituted pyridin-2-yl ureas, providing detailed experimental procedures and comparative data to aid in methodology selection.
Methodology 1: One-Pot Synthesis via Phenyl Chloroformate Activation
Application Note: This protocol describes a highly efficient, metal- and column-free, one-pot synthesis of unsymmetrical ureas bearing a 2-pyridyl unit. The reaction proceeds through the in situ pyridinolysis of phenyl chloroformate, followed by an inner molecular rearrangement and subsequent aminolysis by a wide range of amines.[2][3] The method is noted for its nearly quantitative conversions, broad substrate scope (including various cyclic secondary amines), and scalability, making it highly attractive for generating libraries of potential drug candidates.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add triethylamine (TEA, 1.5 mmol, 1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Activator Addition: Add phenyl chloroformate (1.1 mmol, 1.1 equiv.) dropwise to the cooled solution over 5-10 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired secondary amine (e.g., morpholine, piperidine, or a substituted aniline) (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification:
-
Quench the reaction with the addition of water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
The protocol is often described as "column-free," with purification achievable through recrystallization or a simple biphasic solvent extraction (e.g., CHCl₃/H₂O) to yield the pure pyridin-2-yl urea.[3]
-
Methodology 2: Domino Reaction of 2-Aminopyridinium Salts
Application Note: This method provides a novel, base-promoted domino approach for synthesizing pyridin-2-yl urea derivatives from 2-aminopyridinium salts and arylamines.[1] The reaction is postulated to proceed through a cascade of tandem cyclization, intermolecular nucleophilic addition, ring-opening, and demethylation, affording the final products in moderate to good yields with a wide tolerance for various functional groups.[1]
Experimental Protocol:
-
Reactant Mixture: In a sealed tube, combine the 2-aminopyridinium salt (e.g., 1-methyl-2-aminopyridinium iodide) (0.5 mmol, 1.0 equiv.), the desired arylamine (0.6 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.).
-
Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) (2.0 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C.
-
Monitoring: Stir the reaction at this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure pyridin-2-yl urea product.
-
Methodology 3: Hofmann Rearrangement using a Hypervalent Iodine Reagent
Application Note: This approach achieves a tandem synthesis of unsymmetrical N-aryl-N'-pyridylureas from pyridyl carboxamides and aminopyridines. The key step is an in situ Hofmann rearrangement mediated by the hypervalent iodine reagent, phenyliodine diacetate (PhI(OAc)₂), to generate a pyridyl isocyanate intermediate, which is then trapped by an amine.[1] This method avoids the direct handling of potentially hazardous isocyanates.
Experimental Protocol:
-
Reaction Setup: To a mixture of the starting pyridyl carboxamide (e.g., picolinamide) (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., an aniline or aminopyridine) (1.2 mmol, 1.2 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE, 5 mL), add a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add PhI(OAc)₂ (1.5 mmol, 1.5 equiv.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitoring: Follow the reaction's progress using TLC analysis.
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with DCM (15 mL).
-
Wash the mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via silica gel column chromatography to yield the target unsymmetrical urea.
-
Data Presentation: Comparison of Metal-Free Methods
| Method | Starting Materials | Key Reagents / Conditions | Product Scope | Yields (%) | Reference |
| Phenyl Chloroformate Activation | 2-Aminopyridine, Secondary Amines | Phenyl Chloroformate, TEA, DCM, 0 °C to RT | Wide range of alkyl and aryl amines; tolerant of diverse functionalities. | Up to 99% (near quantitative) | [2] |
| Domino from Aminopyridinium Salts | 2-Aminopyridinium Salt, Arylamines | Base (e.g., K₂CO₃), DMSO, 120 °C | Tolerates a wide range of functional groups on the arylamine. | 45 - 89% | [1] |
| Hofmann Rearrangement | Pyridyl Carboxamide, Amines | PhI(OAc)₂, K₃PO₄, DCE, 80 °C | N-aryl-N'-pyridylureas and N,N'-bipyridylureas. | Moderate to Good | [1] |
| Reamination of Masked Isocyanates | N,N-dialkyl-N'-(pyridin-2-yl)urea, Amines | Heat (e.g., 90 °C), DMF or Chlorobenzene | Wide range of aryl and alkyl amines. | 40 - 96% | [4] |
| From Pyridine N-Oxides | Pyridine N-oxide, Dialkylcyanamide | Methanesulfonic Acid, Acetonitrile, 60 °C | Wide range of substituted pyridin-2-yl ureas. | 63 - 92% | [5][6] |
Visualization of Synthetic Workflow
The following diagram illustrates the generalized workflow for the one-pot synthesis of pyridin-2-yl ureas using the phenyl chloroformate activation method, which is noted for its high efficiency and operational simplicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Di(pyridin-2-yl)urea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(pyridin-2-yl)urea is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including copper, nickel, and cobalt.[1] The presence of both pyridyl and urea moieties allows for multiple coordination modes and the formation of intricate supramolecular structures through hydrogen bonding.[1] Metal complexes derived from this ligand and its substituted analogues have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, particularly as potential anticancer and antimicrobial agents.[1][2] This document provides an overview of its applications, quantitative data on selected complexes, and detailed experimental protocols for its synthesis and the preparation of its metal complexes.
Applications
The applications of this compound and its derivatives are multifaceted:
-
Coordination Chemistry: It serves as a chelating ligand, forming complexes with various metal ions. The resulting coordination polymers exhibit diverse structural topologies.[3][4]
-
Catalysis: Metal complexes of pyridyl ureas are employed as catalysts in organic reactions, such as carbon-carbon bond formation.[1] Palladium(II) complexes with pyridine-based ligands, for instance, have shown efficacy in Suzuki-Miyaura and Heck cross-coupling reactions.[5]
-
Medicinal Chemistry: Pyridyl urea derivatives have been investigated as scaffolds for bioactive molecules.[1] They have shown potential as enzyme inhibitors and possess antimicrobial properties.[1] Notably, certain copper(II) complexes of 2-pyridyl ureas have demonstrated antiproliferative action against cancer cell lines.[2][6] Some derivatives act as apoptosis inducers by inhibiting c-MET and VEGFR-2 kinases.[7][8]
-
Sensors: The selective binding of this compound to specific metal ions makes it a candidate for the development of chemical sensors.[1]
-
Supramolecular Chemistry: The urea functionality facilitates the construction of hydrogen-bonded networks, leading to the formation of complex supramolecular assemblies.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₄O | [9] |
| Molecular Weight | 214.22 g/mol | [9] |
| CAS Number | 6268-43-5 | [9] |
| Boiling Point | 299.3°C at 760 mmHg | [1] |
| Density | 1.37 g/cm³ | [1] |
Table 2: Antiproliferative Activity of Selected 2-Pyridyl Urea-Based Cu(II) Complexes
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Cu(U3)₂Cl₂ | NCI-H1975 | 39.6 ± 4.5 | [2][6] |
| Cu(U11)₂Cl₂ | NCI-H1975 | 33.4 ± 3.8 | [2][6] |
Table 3: Kinase Inhibitory Activity of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives
| Compound | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 2d | 65 | 310 | [7] |
| 2f | 24 | 35 | [7] |
| 2j | 150 | 290 | [7] |
| 2k | 170 | 320 | [7] |
| 2n | 18 | 24 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common synthetic route to N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. For symmetrical ureas like this compound, a phosgene equivalent can be reacted with 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Dry Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous toluene.
-
Add the triphosgene solution dropwise to the stirred solution of 2-aminopyridine and triethylamine at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Copper(II) Coordination Polymer with 1,3-Di(pyridin-3-yl)urea
This protocol describes the hydrothermal synthesis of a copper(II) coordination polymer using a substituted analogue, 1,3-di(pyridin-3-yl)urea (3-dpu).[3]
Materials:
-
Copper(II) nitrate hemi(pentahydrate) (Cu(NO₃)₂·2.5H₂O)
-
Glutaric acid
-
1,3-Di(pyridin-3-yl)urea (3-dpu)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Distilled water
-
Teflon-lined acid digestion bomb
Procedure:
-
In a Teflon-lined acid digestion bomb, combine Cu(NO₃)₂·2.5H₂O (86 mg, 0.37 mmol), glutaric acid (50 mg, 0.37 mmol), and 1,3-di(pyridin-3-yl)urea (79 mg, 0.37 mmol).[3]
-
Add 10 mL of distilled water and 0.75 mL of a 1.0 M NaOH solution.[3]
-
Seal the bomb and heat it in an oven at 100 °C (373 K) for 24 hours.[3]
-
After 24 hours, cool the oven slowly to room temperature (273 K).[3]
-
Collect the resulting green crystals by filtration.
-
Wash the crystals with distilled water and air dry. The reported yield is 58%.[3]
-
The product can be characterized by single-crystal X-ray diffraction.
Diagram of Hydrothermal Synthesis
Caption: Hydrothermal synthesis of a copper(II) coordination polymer.
Protocol 3: General Procedure for Heck Cross-Coupling Catalyzed by a Pd(II)-Pyridine Complex
The following is a general protocol for a Heck cross-coupling reaction using a Pd(II) complex with pyridine-based ligands as a pre-catalyst.[5]
Materials:
-
Aryl iodide
-
Olefin
-
Triethylamine (Et₃N)
-
Pd(II)-pyridine complex (e.g., [Pd(4-X-py)₂Cl₂])
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 mmol), the olefin (1.2 mmol), and triethylamine (2.0 mmol).
-
Add the Pd(II)-pyridine complex (0.1 mol %).
-
Add DMSO (3 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for the required time (typically monitored by GC or TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-glutarato)dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)], a ribbon-like coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
Application Notes and Protocols for 1,3-Di(pyridin-2-yl)urea in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Di(pyridin-2-yl)urea as a ligand in the synthesis of metal complexes and explores its potential applications in catalysis. While direct, detailed catalytic protocols for this compound are not extensively documented in the reviewed literature, this document outlines the synthesis of its metal complexes and discusses the catalytic activities of structurally related compounds, providing a basis for further research and development.
Introduction to this compound
This compound is a versatile organic compound featuring a central urea group flanked by two pyridin-2-yl moieties. This structure allows it to act as a multidentate ligand, coordinating with various transition metals to form stable complexes.[1] The presence of both urea and pyridine functionalities imparts unique electronic and steric properties to these metal complexes, making them of interest in diverse fields, including supramolecular chemistry, sensor technology, medicinal chemistry, and catalysis.[1] In catalysis, it is particularly noted for its potential in developing catalysts for specific organic reactions, such as carbon-carbon bond formation.[1]
Synthesis of Metal Complexes with 2-Pyridyl Urea Ligands
The primary application of this compound in a catalytic context is as a ligand for the preparation of transition metal complexes. Copper(II) complexes of substituted 2-pyridyl ureas have been synthesized and well-characterized. The following protocol is adapted from the synthesis of Cu(II) complexes of N,N-dialkyl-N'-(pyridin-2-yl)ureas.
Experimental Protocol: Synthesis of Copper(II) Complexes of Substituted 2-Pyridyl Ureas
This protocol describes a general procedure for the synthesis of copper(II) chloride complexes with 2-pyridyl urea-based ligands.
Materials:
-
Substituted 2-pyridyl urea ligand (e.g., N,N-dialkyl-N'-(pyridin-2-yl)urea)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Isopropyl alcohol (i-PrOH)
Procedure:
-
Prepare a solution of the 2-pyridyl urea ligand (0.2 mmol) in 4 mL of methanol.
-
Prepare a solution of CuCl₂·2H₂O (0.1 mmol) in 4 mL of isopropyl alcohol.
-
Add the ligand solution to the solution of CuCl₂·2H₂O.
-
Allow the resulting solution to slowly evaporate over 3-4 days.
-
The target Cu(II) complex will precipitate as a crystalline or powder material.
-
Collect the solid by filtration and dry in the air at 50 °C.
Data Presentation: Characterization of Synthesized Copper(II)-Pyridyl Urea Complexes
The following table summarizes typical characterization data for synthesized Cu(II) complexes with various substituted 2-pyridyl urea ligands (U).
| Complex | Yield (%) | Color | Molecular Formula |
| [Cu(U1)₂Cl]⁺[Cl]⁻ | 46 | Green | C₁₆H₂₂CuCl₂N₆O₂ |
| [Cu(U2)₂Cl]⁺[Cl]⁻ | 54 | Green | C₁₈H₂₆CuCl₂N₆O₂ |
| [Cu(U3)₂Cl₂] | 72 | Greenish-yellow | C₁₆H₂₀CuCl₂N₈O₆ |
| [Cu(U4)₂Cl]⁺[Cl]⁻ | 57 | Green | C₁₈H₂₀CuCl₂N₈O₂ |
| [Cu(U6)₂Cl]⁺[Cl]⁻ | 58 | Green | C₂₂H₂₆CuCl₂N₁₀O₄ |
| [Cu(U9)₂Cl]⁺[Cl]⁻ | 64 | Green | C₂₄H₃₄CuCl₂N₆O₂ |
Data compiled from studies on substituted 2-pyridyl urea copper(II) complexes.
Visualization of Synthetic Workflow
Applications in Catalysis: An Overview of Related Systems
While specific catalytic protocols for complexes of this compound are not extensively detailed in the surveyed literature, the broader class of pyridyl-urea and related pyridyl-containing ligands is known to form catalytically active metal complexes. These serve as a strong indicator of the potential catalytic applications of this compound complexes.
Ruthenium Complexes in Hydrogenation Reactions: Ruthenium complexes bearing pyridyl-thiourea ligands, which are structurally similar to this compound, have been shown to act as catalysts for hydrogenation reactions. These complexes can activate molecular hydrogen and facilitate the reduction of polar multiple bonds. The catalytic performance is often influenced by the coordination mode of the pyridyl-containing ligand.
Palladium Complexes in Cross-Coupling Reactions: N-arylureas have been successfully employed as ligands in palladium-catalyzed heteroannulation reactions, a type of cross-coupling reaction.[2][3] These sterically undemanding ligands have shown to be effective in preparing substituted indolines. This suggests that palladium complexes of this compound could potentially be active catalysts for various cross-coupling reactions, such as Suzuki or Heck reactions.
Copper Complexes in Oxidation and Aziridination Reactions: Copper(II) complexes with pyridyl-appended ligands have been investigated as catalysts for olefin aziridination, achieving high yields.[4] Although the primary focus of the synthesized copper(II) complexes of 2-pyridyl ureas has been on their biological activity, their structural features suggest potential for catalytic applications in oxidation reactions.
Cobalt Complexes in Polymerization: Cobalt(II) complexes with bis(imino)pyridyl ligands are known to be highly active catalysts for ethylene polymerization. This highlights the utility of pyridyl-containing ligands in designing catalysts for polymerization reactions.
Visualization of Ligand Coordination
Conclusion and Future Outlook
This compound is a valuable ligand for the synthesis of various transition metal complexes. While its direct application in catalysis is an emerging area, the catalytic activity of structurally related pyridyl-urea and pyridyl-containing ligand complexes suggests significant potential. Future research should focus on the systematic investigation of the catalytic activity of well-defined this compound metal complexes in a range of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions. The development of detailed catalytic protocols will be crucial for unlocking the full potential of this versatile ligand in synthetic chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1,3-Di(pyridin-2-yl)urea in Chemical Sensor Development
References
- 1. mdpi.com [mdpi.com]
- 2. Optical Anion Receptors with Urea/Thiourea Subunits on a TentaGel Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Di(pyridin-2-yl)urea Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di(pyridin-2-yl)urea and its derivatives represent a promising class of small molecule kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. The urea-based scaffold serves as a key pharmacophore, facilitating crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive overview of the biological activities of these compounds, focusing on their inhibitory effects on key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), Apoptosis Signal-regulating Kinase 1 (ASK1), and RAF kinases. Detailed protocols for essential in vitro assays, including kinase activity and cell viability determination, are provided to enable researchers to evaluate and characterize these inhibitors. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and practical application.
Introduction
The pyridinyl urea scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The unique electronic properties and hydrogen bonding capabilities of the urea and pyridine moieties contribute to their high affinity for various biological targets, particularly protein kinases.[3] This class of compounds, specifically this compound derivatives, has demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression and other diseases.[2] Their mechanism of action often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways crucial for cell proliferation, survival, and angiogenesis.[1][2] This document serves as a technical guide for researchers interested in the evaluation and application of this compound derivatives as kinase inhibitors.
Data Presentation: Kinase Inhibition and Cytotoxicity
The following tables summarize the in vitro biological activities of various this compound derivatives and related analogs against different kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Diaryl Urea Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound 2f | c-MET | 24 | Enzymatic Assay |
| VEGFR-2 | 35 | Enzymatic Assay | |
| Compound 2n | c-MET | 18 | Enzymatic Assay |
| VEGFR-2 | 24 | Enzymatic Assay | |
| Compound 2d | c-MET | 65 | Enzymatic Assay |
| VEGFR-2 | 310 | Enzymatic Assay | |
| Compound 2j | c-MET | 150 | Enzymatic Assay |
| VEGFR-2 | 290 | Enzymatic Assay | |
| Compound 2k | c-MET | 170 | Enzymatic Assay |
| VEGFR-2 | 320 | Enzymatic Assay | |
| Pyridin-2-yl Urea Derivative 2 | ASK1 | 1.55 ± 0.27 | In vitro bioassay |
| Pyridin-2-yl Urea Derivative 4 | ASK1 | 45.27 ± 4.82 | In vitro bioassay |
| Pyridin-2-yl Urea Derivative 6 | ASK1 | 2.92 ± 0.28 | In vitro bioassay |
| Sorafenib | RAF-1 | 6 | In vitro kinase assay |
| VEGFR-2 | 90 | In vitro kinase assay | |
| c-Kit | 68 | In vitro kinase assay | |
| Selonsertib | ASK1 | 1.55 ± 0.27 | In vitro bioassay |
Data compiled from multiple sources.[4][5][6][7]
Table 2: In Vitro Antiproliferative Activity of Diaryl Urea Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Compound 2n | MCF-7 | Breast Cancer | 0.76 | MTT Assay |
| PC-3 | Prostate Cancer | 1.85 | MTT Assay | |
| Compound 2f | MCF-7 | Breast Cancer | 1.23 | MTT Assay |
| PC-3 | Prostate Cancer | 2.17 | MTT Assay | |
| Compound 2d | MCF-7 | Breast Cancer | 21.5 | MTT Assay |
| PC-3 | Prostate Cancer | 3.42 | MTT Assay | |
| Cabozantinib | MCF-7 | Breast Cancer | 1.06 | MTT Assay |
| PC-3 | Prostate Cancer | 2.01 | MTT Assay | |
| Sorafenib | Hep3B | Hepatocellular Carcinoma | 9.477 | MTT Assay |
| PLC/PRF/5 | Hepatocellular Carcinoma | 7.755 | MTT Assay | |
| Huh7 | Hepatocellular Carcinoma | 5.697 | MTT Assay | |
| SMMC7721 | Hepatocellular Carcinoma | 12.22 | MTT Assay | |
| SMCI | Hep3B | Hepatocellular Carcinoma | 8.033 | MTT Assay |
| PLC/PRF/5 | Hepatocellular Carcinoma | 10.37 | MTT Assay | |
| Huh7 | Hepatocellular Carcinoma | 12.98 | MTT Assay | |
| SMMC7721 | Hepatocellular Carcinoma | 11.83 | MTT Assay |
Data compiled from multiple sources.[4][8]
Experimental Protocols
General Synthesis of Unsymmetrical this compound Derivatives
A common and effective method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aminopyridine with a pyridyl isocyanate. The isocyanate can be generated in situ from the corresponding amine using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).
Materials:
-
2-Aminopyridine derivative
-
3-Pyridyl isocyanate or corresponding 3-aminopyridine
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Reactant Preparation: Dissolve an equimolar amount of the desired 2-aminopyridine derivative in a suitable anhydrous solvent under an inert atmosphere.[1]
-
Isocyanate Generation (if starting from an amine): To a separate flask, dissolve the 3-aminopyridine in an anhydrous solvent. Cool the solution to 0°C and slowly add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine). Stir for 1-2 hours at 0°C, then allow to warm to room temperature to generate the pyridyl isocyanate in situ.
-
Reaction Initiation: To the stirred solution of the 2-aminopyridine, add the 3-pyridyl isocyanate (either commercially available or generated in situ) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.
-
Product Isolation: The resulting this compound derivative often precipitates out of the solution upon completion of the reaction. Collect the solid product by filtration.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-MET, ASK1, RAF)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2)
-
ATP
-
This compound derivative stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO control to the appropriate wells.
-
Add 5 µL of a solution containing the kinase enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 15 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This TR-FRET assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.
Materials:
-
Recombinant human kinase with an appropriate tag (e.g., His-tag)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., Eu-anti-His)
-
Fluorescently labeled kinase tracer
-
This compound derivative stock solution in DMSO
-
Kinase Buffer
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Create intermediate dilutions in kinase buffer.
-
Assay Plate Setup: Add 5 µL of the intermediate compound dilutions or DMSO control to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add 5 µL to each well.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[10]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor emission (615 nm) and tracer acceptor emission (665 nm).[10]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently shake the plate on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[11]
Visualizations
Signaling Pathways
References
- 1. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Development of Pyridin-2-yl Urea Derivatives as Potent ASK1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the development of pyridin-2-yl urea-based inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1). It includes a summary of their in vitro potency, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1][3] This signaling cascade plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis, making ASK1 a key therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).[4][5]
The pyridin-2-yl urea scaffold has emerged as a promising pharmacophore for the development of potent and selective ASK1 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ASK1 and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6] This document outlines the key data and methodologies for researchers engaged in the discovery and development of novel ASK1 inhibitors based on this chemical series.
Quantitative Data Summary
The in vitro potency of a series of pyridin-2-yl urea derivatives has been evaluated against ASK1. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, with the clinical-stage inhibitor Selonsertib provided as a reference.
| Compound | Structure / Description | ASK1 IC50 (nM) |
| Compound 1 | Pyridin-2-yl urea derivative | Data not specified |
| Compound 2 | Pyridin-2-yl urea with an indoline ring and methoxy group | 1.55 ± 0.27 |
| Compound 3 | Pyridin-2-yl urea with an indoline ring and trifluoromethyl group | Data not specified |
| Compound 4 | Pyridin-2-yl urea with an indoline ring and methoxy group | 45.27 ± 4.82 |
| Compound 5 | Pyridin-2-yl urea with an indoline ring and trifluoromethyl group | Data not specified |
| Compound 6 | Pyridin-2-yl urea derivative | 2.92 ± 0.28 |
| Compound 7 | Pyridin-2-yl urea derivative | Data not specified |
| Selonsertib | Clinical ASK1 Inhibitor | Comparable to Cmpd 2 |
Note: The inhibitory activities of compounds 2, 4, and 6 highlight the impact of substitutions on potency.[2]
Signaling Pathway and Experimental Workflows
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the MAPK signaling cascade and the point of intervention for pyridin-2-yl urea inhibitors.
Caption: ASK1 Signaling Pathway and Point of Inhibition.
General Synthetic Workflow for Pyridin-2-yl Urea Inhibitors
The synthesis of 1-(pyridin-2-yl)-3-phenylurea derivatives is typically achieved through the reaction of an appropriately substituted 2-aminopyridine with a corresponding phenyl isocyanate.
Caption: General Synthetic Workflow for Pyridin-2-yl Urea Inhibitors.
Experimental Workflow for Inhibitor Evaluation
A multi-step process is employed to evaluate the efficacy of newly synthesized ASK1 inhibitors, from initial in vitro screening to in vivo validation.
Caption: Experimental Workflow for ASK1 Inhibitor Evaluation.
Experimental Protocols
Synthesis of N-(2-chloropyridin-4-yl)-N'-phenylurea
This protocol provides a general method for the synthesis of a pyridin-2-yl urea derivative.[7]
Materials:
-
2-chloro-4-aminopyridine
-
Phenyl isocyanate
-
Dry acetone
-
Alumina for column chromatography
-
Chloroform
-
Ether
Procedure:
-
Dissolve 2-chloro-4-aminopyridine (2 mmol) in 10 mL of dry acetone.
-
Add phenyl isocyanate (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography over alumina, using chloroform as the eluent.
-
Collect the eluates containing the desired product and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from an acetone-ether mixture to yield the final product, N-(2-chloro-4-pyridyl)-N'-phenylurea.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is used to determine the IC50 values of the synthesized compounds against ASK1.[8]
Materials:
-
Active ASK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in the appropriate buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO).
-
Add 2 µL of a mixture containing the ASK1 enzyme and MBP substrate.
-
Add 2 µL of an ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for ASK1 Inhibition (Western Blot)
This protocol assesses the ability of the inhibitors to block ASK1 signaling in a cellular context by measuring the phosphorylation of downstream targets, JNK and p38.[1]
Materials:
-
Appropriate cell line (e.g., HEK293T, HepG2)
-
Test inhibitors
-
Stress stimulus (e.g., hydrogen peroxide, TNF-α)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Induce cellular stress by adding a stimulus (e.g., H2O2) for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the levels of phosphorylated JNK and p38 to their respective total protein levels to determine the extent of inhibition.
-
In Vivo Efficacy Studies in a Mouse Model of Kidney Disease
This protocol provides a general framework for evaluating the therapeutic potential of an ASK1 inhibitor in a preclinical model of diabetic kidney disease.[9][10]
Materials:
-
Animal model (e.g., db/db mice)
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Equipment for measuring kidney function (e.g., blood urea nitrogen, serum creatinine)
-
Histological stains (e.g., H&E, Masson's trichrome)
Procedure:
-
Animal Dosing:
-
Acclimate the animals to the housing conditions.
-
Administer the test inhibitor or vehicle control daily via oral gavage for a specified duration (e.g., 8 weeks).
-
-
Assessment of Kidney Function:
-
Collect blood samples at baseline and at the end of the study to measure markers of kidney function.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in formalin and embed in paraffin.
-
Prepare tissue sections and perform histological staining to assess kidney damage, inflammation, and fibrosis.
-
-
Data Analysis:
-
Compare the markers of kidney function and the histopathological scores between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Conclusion
The pyridin-2-yl urea scaffold represents a promising starting point for the development of potent and selective ASK1 inhibitors. The data and protocols presented here provide a comprehensive guide for researchers in this field, from the initial synthesis and in vitro characterization to the evaluation of cellular activity and in vivo efficacy. Further optimization of this chemical series may lead to the discovery of novel therapeutics for the treatment of a wide range of diseases driven by ASK1-mediated stress signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. prepchem.com [prepchem.com]
- 8. promega.com [promega.com]
- 9. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Annulation Reactions Using Pyridyl Ureas for Heterocycle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the vast array of synthetic methodologies, annulation reactions offer a powerful and efficient approach to construct cyclic systems. This document details the application of pyridyl ureas, specifically N-aryl-N'-pyridyl ureas, in annulation reactions for the synthesis of fused heterocyclic systems such as quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. This metal-free approach proceeds with moderate to good yields and offers a broad substrate scope, making it a valuable tool for the generation of diverse molecular scaffolds.[1]
Application: Synthesis of Substituted Quinazolin-2,4(1H,3H)-diones and Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
A novel, one-step protocol has been developed for the synthesis of 3-pyridyl-substituted quinazoline- and thienopyrimidine-2,4-diones.[1] This method involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas. The reaction proceeds via the formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation.[1] This process is advantageous as it does not necessitate the use of metal catalysts.[1]
The reaction is scalable to gram quantities and accommodates a variety of functional groups, including both electron-donating and electron-withdrawing substituents.[1] However, it has been observed that strong electron-acceptor groups on the pyridine ring can diminish the product yield or even inhibit the cyclocondensation step.[1]
Data Presentation
Table 1: Synthesis of Quinazolin-2,4-diones Substituted in the Pyridine Moiety [1]
| Compound | Pyridine Substituent | Yield (%) | Melting Point (°C) |
| 3a | 4-Methyl | 70 | 266-268 |
| 3b | Unsubstituted | 57 | 266-267 |
| 3q | Isoquinolin-1-yl | 47 | 269-271 |
| 3r | 6-Methyl, 4-Methylpyridin-2-yl | 77 | 304-305 |
Experimental Protocols
General Procedure for the Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones: [1]
-
A mixture of the corresponding 1,1-dimethyl-3-(pyridin-2-yl)urea (0.2 mmol) and the appropriate anthranilic ester (0.2 mmol) is placed in a screw-capped vial.
-
The vial is heated at a specified temperature (typically around 150 °C) for a designated time (e.g., 2 hours).
-
After cooling to room temperature, the resulting solid is washed with a suitable solvent (e.g., ethyl acetate, 2 x 1 mL).
-
The crude product is then dried under a high vacuum to yield the desired 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-dione.
Example Synthesis of 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione (3a): [1]
-
Reactants: 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea and ethyl anthranilate.
-
Procedure: Following the general protocol, a 70% yield of a white powder was obtained.
-
Characterization:
-
Melting Point: 266–268 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.63 (s, 1H), 8.51–8.41 (m, 1H), 7.99–7.89 (m, 1H), 7.78–7.67 (m, 1H), 7.39–7.31 (m, 2H), 7.31–7.20 (m, 2H), 2.39 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 162.1, 149.9, 149.7, 149.2, 148.9, 139.9, 135.5, 127.5, 125.0, 124.8, 122.8, 115.4, 114.1, 20.3.
-
HRMS (ESI), m/z: [M + Na]⁺ calcd. for C₁₄H₁₁N₃O₂ 276.0743; found 276.0750.
-
Visualizations
Reaction Workflow:
Caption: Workflow for the synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the annulation reaction.
References
Application Notes and Protocols: Antiproliferative Effects of Metal Complexes with 1,3-Di(pyridin-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiproliferative effects of metal complexes featuring the 1,3-Di(pyridin-2-yl)urea ligand. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Metal complexes incorporating this compound and its derivatives have emerged as a promising class of compounds in oncology research. The dipyridylurea scaffold provides a versatile platform for coordination with various metal centers, leading to complexes with potent antiproliferative activity against a range of cancer cell lines. The urea moiety is crucial for forming key hydrogen bonds within the active sites of biological targets, such as protein kinases.[1] Research indicates that these compounds can induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest, often mediated by the inhibition of critical signaling pathways involved in cell proliferation and survival.
Quantitative Data Presentation
The antiproliferative activity of various metal complexes with this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: In Vitro Antiproliferative Activity of Copper(II) Complexes with Substituted 2-Pyridyl Ureas
| Compound | Cell Line | IC50 (µM) | Reference |
| Cu(U3)2Cl2 | NCI-H1975 (Lung) | 39.6 ± 4.5 | [2] |
| Cu(U11)2Cl2 | NCI-H1975 (Lung) | 33.4 ± 3.8 | [2] |
| Cu(U3)2Cl2 | A549 (Lung) | > 100 | [2] |
| Cu(U11)2Cl2 | A549 (Lung) | > 100 | [2] |
| Cu(U3)2Cl2 | NCI-H460 (Lung) | > 100 | [2] |
| Cu(U11)2Cl2 | NCI-H460 (Lung) | > 100 | [2] |
Note on Other Metal Complexes: While research has explored a variety of metal complexes for anticancer applications, including those with gold, silver, platinum, and ruthenium, specific quantitative data for complexes with the this compound ligand are limited in the current literature. The available data predominantly focuses on copper(II) complexes. Further research is warranted to explore the potential of other metal centers in combination with this versatile ligand.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the metal complexes in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the metal complexes at various concentrations for a specified time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Distinguish cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with the metal complexes as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the metal complexes, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Diagrams of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Mitochondrial Pathway of Apoptosis.
Experimental Workflows
Caption: General Synthesis Workflow.
Caption: In Vitro Screening Workflow.
References
Application Notes and Protocols for the Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The primary method described is a modern, efficient, and catalyst-free approach involving the annulation of anthranilic esters with N-pyridyl ureas. This procedure offers high yields and scalability, making it suitable for both academic research and industrial drug development. Alternative synthetic strategies are also briefly discussed.
Introduction
Quinazoline-2,4-diones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a pyridinyl substituent at the N-3 position can significantly modulate the pharmacological profile of these compounds. The synthetic protocol detailed herein is based on a recently developed method that proceeds via the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield the target quinazolin-2,4-dione.[1][2][3] This approach is notable for its operational simplicity, use of readily available starting materials, and avoidance of heavy metal catalysts.[1][2][3] While other methods, such as the reaction of isatoic anhydride with 2-aminopyridine, exist, the featured protocol offers advantages in terms of yield and substrate scope.[4]
Experimental Protocols
The synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones is a two-step process. The first step is the synthesis of the key intermediate, 1,1-dimethyl-3-(pyridin-2-yl)urea, followed by the cyclization with an anthranilic ester.
Step 1: Synthesis of 1,1-Dimethyl-3-(pyridin-2-yl)urea (Intermediate)
This procedure outlines the synthesis of the urea intermediate from 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
1,1-Dimethylcarbamoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in the anhydrous solvent.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,1-dimethylcarbamoyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC until the starting material is consumed).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1,1-dimethyl-3-(pyridin-2-yl)urea.
Step 2: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione
This protocol describes the cyclization reaction to form the final product.
Materials:
-
1,1-Dimethyl-3-(pyridin-2-yl)urea (from Step 1)
-
Ethyl anthranilate (or a substituted anthranilate ester)
-
High-boiling point solvent (e.g., Diphenyl ether) or solvent-free conditions
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Combine 1,1-dimethyl-3-(pyridin-2-yl)urea and ethyl anthranilate in a reaction vessel. A solvent may be used, or the reaction can be run neat.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) for a specified period (e.g., 1-4 hours). The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product may precipitate upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-dione.
Data Presentation
The following tables summarize the reaction outcomes for the synthesis of various 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-dione derivatives as reported in the literature.
| Compound | Substituent on Pyridine Ring | Yield (%) | Melting Point (°C) | Reference |
| 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione | H | 57 | 266-267 | [1] |
| 3-(4-Methylpyridin-2-yl)quinazolin-2,4(1H,3H)-dione | 4-Methyl | 70 | 266-268 | [1] |
| 3-(4-Methoxypyridin-2-yl)quinazolin-2,4(1H,3H)-dione | 4-Methoxy | 79 | 240-242 | [1] |
| 3-(6-Phenylpyridin-2-yl)quinazolin-2,4(1H,3H)-dione | 6-Phenyl | 42 | 279-280 | [1] |
| Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)picolinate | 6-CO₂Me | 51 | 247-249 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones.
Caption: Synthetic workflow for 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones.
Logical Relationship of the Reaction
The diagram below outlines the logical progression of the chemical transformations.
Caption: Logical progression of the synthesis.
Conclusion
The described experimental procedure provides a reliable and efficient method for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. The protocols are straightforward and scalable, making them highly valuable for researchers in drug discovery and development. The provided data and workflows offer a clear guide for the practical implementation of this synthetic route.
References
Troubleshooting & Optimization
Preventing degradation of 1,3-Di(pyridin-2-yl)urea in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Di(pyridin-2-yl)urea during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in storage?
A1: The degradation of this compound is primarily influenced by four factors:
-
Moisture/Humidity: The urea linkage is susceptible to hydrolysis, which can break the molecule into 2-aminopyridine.[1]
-
Light: The pyridine rings are sensitive to photodegradation, especially when exposed to UV light, which can lead to discoloration and the formation of various photoproducts.[1]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and thermal decomposition of the urea linkage.[1]
-
pH: In solution, acidic or alkaline conditions can catalyze the hydrolysis of the urea group.[1]
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) to protect it from moisture and light.[1] The container should be stored in a cool, dry place, preferably in a desiccator. For extended periods, refrigeration at 2-8°C is recommended.[1]
Q3: Can I store this compound in solution?
A3: Long-term storage in solution is generally not recommended due to the risk of hydrolysis.[1] If a stock solution is necessary, it should be prepared fresh before use. For short-term storage, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture.[1]
Q4: I've noticed a yellowing of my solid this compound. What does this indicate?
A4: Yellowing of the solid compound is a common sign of photodegradation due to light exposure.[1] It is advisable to discard the discolored compound as its purity may be compromised. To prevent this, always store the compound in a light-protecting container.[1]
Q5: My experimental results are inconsistent. Could this be related to the degradation of this compound?
A5: Yes, inconsistent experimental results, such as a loss of biological activity, can be an indicator of compound degradation.[1] If you suspect degradation, it is recommended to use a fresh batch of the compound and to review your storage and handling procedures. Always prepare solutions fresh for optimal results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of solid compound | Photodegradation due to light exposure.[1] | Discard the discolored compound. In the future, store in an amber or opaque vial protected from light.[1] |
| Clumping or change in the physical appearance of the solid | Absorption of moisture, leading to potential hydrolysis.[1] | Ensure the storage container is tightly sealed and stored in a dry environment. The use of a desiccator is highly recommended. |
| Precipitate formation in a stored solution | The solution may have become supersaturated at a lower temperature, or the compound may be degrading into less soluble products.[1] | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, this may be a sign of degradation. It is always best to prepare solutions fresh before use.[1] |
| Loss of biological activity or inconsistent experimental results | Degradation of the compound due to improper storage or handling.[1] | Review your storage conditions (light, temperature, and humidity). If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch. Always prepare solutions immediately before use.[1] |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method for routine analysis. |
Data Presentation
The following table summarizes illustrative stability data for this compound under various storage conditions. Please note that this data is based on typical degradation patterns of similar N,N'-diarylurea compounds and should be used for guidance only. Actual degradation rates should be determined experimentally.
| Condition | Duration | Parameter | Specification | Illustrative Result |
| Long-Term | 12 Months | Assay (%) | 98.0 - 102.0 | 99.5 |
| 25°C ± 2°C / 60% ± 5% RH | Total Impurities (%) | ≤ 1.0 | 0.4 | |
| Appearance | White to off-white powder | Conforms | ||
| Accelerated | 6 Months | Assay (%) | 98.0 - 102.0 | 98.2 |
| 40°C ± 2°C / 75% ± 5% RH | Total Impurities (%) | ≤ 1.0 | 0.8 | |
| Appearance | White to off-white powder | Conforms | ||
| Photostability | 1.2 million lux hours and 200 watt hours/square meter | Assay (%) | No significant change | 99.3 |
| (ICH Q1B Option 2) | Total Impurities (%) | No significant change | 0.5 | |
| Appearance | No change in color | Conforms |
Experimental Protocols
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Analysis: Inject the samples and monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound and from each other.
Protocol 3: Characterization of Degradation Products by LC-MS and NMR
Objective: To identify the chemical structures of the degradation products.
Methodology:
-
LC-MS Analysis:
-
Use the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra for the parent compound and all degradation products.
-
Determine the exact mass of the degradation products to propose molecular formulas.
-
Perform MS/MS fragmentation analysis to aid in structural elucidation.
-
-
NMR Spectroscopy:
-
If a significant amount of a degradation product can be isolated (e.g., by preparative HPLC), dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Analyze the spectra to determine the chemical structure of the degradation product.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Synthesis of 1,3-Di(pyridin-2-yl)urea
Welcome to the technical support center for the synthesis of 1,3-Di(pyridin-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Reaction of 2-Aminopyridine with a Carbonyl Source: This is a straightforward approach where 2-aminopyridine is reacted with a carbonyl-containing compound. Common carbonyl sources include urea, phosgene derivatives (like triphosgene), and carbonyldiimidazole (CDI).
-
From 2-Aminopyridinium Salts: This method involves a base-promoted domino reaction of 2-aminopyridinium salts with arylamines.[1]
-
C-H Functionalization of Pyridine N-oxides: A newer, metal-free approach that utilizes pyridine N-oxides as starting materials.
Q2: I am getting a low yield in my synthesis. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in reactions involving N-pyridyl ureas, the formation of symmetrical ureas like 1,3-bis(4-methylpyridin-2-yl)urea has been observed as a side product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) plays a crucial role in the reaction outcome.
-
Difficult purification: Product loss during work-up and purification steps can also lead to lower overall yields.
Q3: What are the best methods for purifying crude this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization. The crude product is typically washed with a non-polar solvent like hexane to remove unreacted starting materials before recrystallization.[2] Selecting an appropriate solvent system is critical for successful purification. Common solvents for recrystallization of organic compounds include ethanol, methanol, acetone, and mixtures such as ethanol/water or toluene/hexane.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
A4: Yes, safety is paramount. When using phosgene derivatives like triphosgene, it is crucial to work in a well-ventilated fume hood as phosgene is a highly toxic gas.[4] Even though triphosgene is a solid and considered a safer alternative, it can still release phosgene upon decomposition.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from 2-Aminopyridine and Urea
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature. The reaction of amines with urea often requires elevated temperatures to proceed efficiently. |
| Sublimation of Urea | - If the reaction is run at a high temperature in an open system, urea can sublime. Use a closed or reflux system to prevent loss of urea. |
| Formation of Byproducts | - The formation of symmetrical ureas can be a side reaction. Adjusting the stoichiometry of the reactants might help minimize this. |
Issue 2: Problems with Phosgene-Free Synthesis using Triphosgene
| Potential Cause | Troubleshooting Step |
| Low Yield | - Moisture Contamination: Triphosgene is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.- Base Strength: The choice and amount of base (e.g., triethylamine, DIPEA) are critical. Use a non-nucleophilic base to avoid side reactions. An excess of base might be necessary. |
| Formation of Carbamoyl Chloride Intermediate Issues | - The in-situ formation of the isocyanate or carbamoyl chloride can be sluggish. Ensure the triphosgene is added slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction.[5] |
| Dimerization of Isocyanate | - If the isocyanate intermediate dimerizes or trimerizes, it will not react to form the desired urea. This can sometimes occur with certain anilines. Using the freshly prepared isocyanate solution immediately in the next step can minimize this. |
Issue 3: Purification by Recrystallization is Ineffective
| Potential Cause | Troubleshooting Step |
| Oiling Out | - The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling solvent or a more dilute solution. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[3] |
| Poor Recovery | - Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved. Use the minimum amount of hot solvent necessary to dissolve the solid.[3]- Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Impurities Co-crystallize | - If the impurities have similar solubility profiles to the product, a different solvent system should be explored. A mixed solvent system (a "good" solvent and a "poor" solvent) can sometimes provide better separation. |
Quantitative Data
Table 1: Reported Yields for Pyridyl Urea Synthesis
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Metal-Free Annulation | 1,1-dimethyl-3-(pyridin-2-yl) ureas and anthranilic esters | 3-pyridyl-substituted quinazolinediones | up to 89 | [6] |
| Reaction with Isocyanate | 4-(quinazolin-7-yl)pyridin-2-amine and phenyl isocyanate | 1-(4-(quinazolin-7-yl)pyridin-2-yl)-3-phenylurea | 45 | [7] |
| Reaction with Isocyanate | 4-(quinazolin-7-yl)pyridin-2-amine and 3-methoxyphenyl isocyanate | 1-(4-(quinazolin-7-yl)pyridin-2-yl)-3-(3-methoxyphenyl)urea | 49 | [7] |
| Reaction with Isocyanate | 4-(quinazolin-7-yl)pyridin-2-amine and 3-chloro-4-fluorophenyl isocyanate | 1-(3-chloro-4-fluorophenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea | 50 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgene Derivative (Triphosgene)
This protocol is adapted from general procedures for the synthesis of ureas using triphosgene.[4][5]
Materials:
-
2-Aminopyridine
-
Triphosgene (Bis(trichloromethyl)carbonate)
-
Triethylamine (or Diisopropylethylamine - DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Triphosgene Addition: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF. Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound using Carbonyldiimidazole (CDI)
This protocol is based on general methods for urea synthesis using CDI.[2]
Materials:
-
2-Aminopyridine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous THF.
-
CDI Addition: To the stirred solution, add CDI (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by washing with water to remove imidazole byproducts, followed by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using triphosgene.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]
- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation and Stabilization of Pyridinylurea Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the photodegradation and stabilization of pyridinylurea compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the photodegradation rate of pyridinylurea compounds?
A1: The photodegradation rate of pyridinylurea compounds is primarily influenced by several factors:
-
Wavelength of light: UV radiation is typically more damaging than visible light. The specific absorption spectrum of the compound will determine the most effective degradative wavelengths.
-
pH of the medium: The stability of pyridinylurea compounds can be pH-dependent. Studies on related compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown that they are often unstable in alkaline and acidic media.[1] The protonation state of the pyridine ring can affect its photosensitivity.
-
Presence of photosensitizers: Substances like humic acid, nitrate ions, and metallic ions (e.g., Fe³⁺) can accelerate photodegradation through indirect photolysis.[2][3] Photocatalysts such as titanium dioxide (TiO₂) can also significantly increase the degradation rate.[2]
-
Solvent: The polarity and chemical nature of the solvent can influence the degradation pathway and rate.
-
Oxygen concentration: The presence of dissolved oxygen can lead to photo-oxidative degradation pathways.
Q2: What are the likely photodegradation products of pyridinylurea compounds?
A2: While specific products depend on the exact structure and conditions, photodegradation of pyridinylurea compounds can be expected to occur at several key locations on the molecule. Based on studies of related urea-based herbicides and other nitrogen-containing heterocyclic compounds, likely degradation pathways include:
-
Cleavage of the urea bridge: This is a common degradation pathway for urea-containing compounds.
-
Hydroxylation of the aromatic rings: The phenyl and pyridinyl rings can undergo hydroxylation.
-
Oxidation and demethylation: If alkyl substituents are present, they can be oxidized or removed.[4]
-
Photo-rearrangement: Isomerization or other molecular rearrangements can occur upon light exposure.[3]
-
Breaking of the pyridine ring: In some cases, the heterocyclic ring itself can be cleaved.[1]
Q3: How can I stabilize pyridinylurea compounds against photodegradation?
A3: Several strategies can be employed to enhance the photostability of pyridinylurea compounds:
-
Formulation with UV absorbers: Incorporating compounds that absorb UV radiation, such as benzophenones or benzotriazoles, into the formulation can protect the active ingredient.
-
Use of light-resistant packaging: Storing the compound in amber glass vials or other opaque containers can prevent light exposure.[5]
-
Inclusion of antioxidants: Antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can quench free radicals generated during photodegradation.
-
Chemical modification: In the drug design phase, modifications to the molecular structure, such as the introduction of electron-withdrawing groups, can sometimes enhance photostability.
-
Control of pH: If a specific pH range is found to be more stable, buffering the formulation can improve stability.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or non-reproducible degradation rates. | 1. Fluctuations in light source intensity. 2. Temperature variations in the sample chamber. 3. Inconsistent sample preparation (e.g., concentration, solvent). 4. Contamination of glassware or solvents. | 1. Calibrate the light source regularly using a radiometer or actinometry. 2. Use a temperature-controlled sample chamber and include a dark control sample to monitor thermal degradation.[5] 3. Follow a strict, validated protocol for sample preparation. 4. Use high-purity solvents and thoroughly clean all glassware. |
| Unexpected or numerous degradation products in HPLC/LC-MS. | 1. Presence of impurities in the starting material. 2. Secondary degradation of primary photoproducts. 3. Interaction with formulation excipients or container materials. 4. Complex degradation pathways involving multiple mechanisms. | 1. Characterize the purity of the starting material thoroughly. 2. Conduct a time-course study to monitor the formation and decay of intermediates. 3. Test the photostability of the compound in the absence of excipients and in different container types. 4. Employ high-resolution mass spectrometry (e.g., Q-TOF MS) to aid in the identification of products and elucidation of pathways.[4][6] |
| No degradation observed despite prolonged light exposure. | 1. The compound is inherently photostable under the tested conditions. 2. The light source does not emit at the absorption wavelength of the compound. 3. Insufficient light dose. 4. Analytical method is not stability-indicating. | 1. Perform forced degradation studies under more harsh conditions (e.g., higher intensity, presence of photosensitizers) to confirm stability.[5] 2. Ensure the spectral output of the lamp overlaps with the UV-Vis absorption spectrum of the compound. 3. Verify the total light exposure meets ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter). 4. Develop and validate an analytical method that can separate the parent compound from potential degradation products. |
| Poor peak shape or resolution in HPLC analysis. | 1. Co-elution of the parent compound and degradation products. 2. Sample solvent is too strong. 3. Column degradation. 4. Inappropriate mobile phase pH. | 1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry). 2. Dissolve and inject samples in the mobile phase or a weaker solvent. 3. Use a guard column and ensure the mobile phase is compatible with the column chemistry. 4. Adjust the mobile phase pH to improve the ionization state and retention of the analytes. |
Quantitative Data
The following tables summarize representative photodegradation kinetic data for compounds structurally related to pyridinylureas, as specific data for this class is limited in the literature. This data is intended to provide a general reference for expected degradation behavior.
Table 1: Photodegradation Half-lives (t½) of Related Herbicides in Aqueous Solution
| Compound | Conditions | Half-life (t½) | Reference |
| Flucetosulfuron (a sulfonylurea) | Pure water + UV | Not specified, but slower than with sensitizers | [2] |
| Flucetosulfuron (a sulfonylurea) | Water + TiO₂ + UV | 30.54–55.45 hours | [2] |
| Flucetosulfuron (a sulfonylurea) | Water + H₂O₂ + UV | ~1.2–2.0 times higher than with TiO₂ | [2] |
| Pyraclonil (a pyrazole herbicide) | Pure water + UV | 32.29 minutes | [3] |
| Pyraclonil (a pyrazole herbicide) | Pure water + Simulated Sunlight | 42.52 hours | [3] |
| Pyraquinate (a HPPD inhibitor) | Aqueous solution + Xenon lamp | pH and organic matter dependent | [4] |
Table 2: Factors Influencing Degradation Rate of Related Compounds
| Compound | Factor | Effect on Degradation Rate | Reference |
| Pyraclonil | pH (UV irradiation) | Rate at pH 4 is ~2x higher than at pH 9 | [3] |
| Pyraclonil | Photosensitizers (Simulated Sunlight) | Low concentrations of Fulvic Acid, NO₃⁻, Fe³⁺, and Riboflavin promote degradation | [3] |
| Phenylurea Herbicides | Temperature | Increased water temperature increases photodegradation rate | [7] |
Experimental Protocols
Protocol 1: General Photostability Testing of a Pyridinylurea Compound in Solution
This protocol is based on the principles outlined in the ICH Q1B guideline.[5]
-
Preparation of Solutions:
-
Prepare a stock solution of the pyridinylurea compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare test solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) in the solvent system to be investigated (e.g., water, buffer at a specific pH).
-
Prepare a "dark control" sample by placing an aliquot of the test solution in an identical container wrapped completely in aluminum foil to exclude light.
-
-
Light Exposure:
-
Place the test samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or 2 (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Place the dark control sample in the same chamber to experience the same temperature conditions.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the light-exposed and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
-
Analyze the samples immediately using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the remaining concentration of the parent pyridinylurea compound and any major degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples to the initial sample and the dark control to identify degradation products.
-
Calculate the percentage of degradation over time.
-
Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to assess for first-order kinetics).
-
Protocol 2: Identification of Photodegradation Products using LC-MS
-
Forced Degradation:
-
Prepare a more concentrated solution of the pyridinylurea compound (e.g., 100 µg/mL) to generate sufficient quantities of degradation products for detection.
-
Expose the solution to a high-intensity light source until significant degradation (e.g., 10-20%) is observed by HPLC. This creates a sample containing both the parent compound and its primary photoproducts.
-
-
LC-MS/MS Analysis:
-
Inject the degraded sample into an LC-MS/MS system (e.g., a UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
Perform a full scan analysis in both positive and negative ion modes to determine the molecular weights of the parent compound and its degradation products.
-
Perform tandem MS (MS/MS) experiments on the parent ion and the ions of the detected degradation products to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Analyze the fragmentation patterns of the degradation products and compare them to the fragmentation of the parent compound.
-
Propose structures for the degradation products based on the mass shifts and fragmentation logic. This can help identify modifications such as hydroxylation (+16 Da), demethylation (-14 Da), or cleavage of the urea bridge.[4][6]
-
Visualizations
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of the Novel Herbicide Pyraquinate in Aqueous Solution: Kinetics, Photoproducts, Mechanisms, and Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Managing moisture sensitivity of 1,3-Di(pyridin-2-yl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1,3-Di(pyridin-2-yl)urea. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Issue 1: The solid compound appears clumpy, discolored, or has a lower melting point.
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Question: My solid this compound, which should be a powder, has formed clumps and has a yellowish tint. What could be the cause? Answer: This is a strong indication of moisture absorption and potential degradation. The urea linkage is susceptible to hydrolysis, and the pyridine rings can undergo photodegradation, which often manifests as discoloration.[1] Clumping is a direct result of the solid absorbing atmospheric moisture.[1]
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Question: What should I do if I suspect my compound has degraded? Answer: It is highly recommended to use a fresh, unopened batch of the compound for your experiments to ensure the reliability of your results. If this is not possible, you can attempt to purify a small amount by recrystallization from a suitable anhydrous solvent, but you must first confirm the identity and purity of the recrystallized material using analytical techniques such as NMR, HPLC, or melting point analysis.
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Question: How can I prevent this from happening in the future? Answer: Proper storage is critical. Always store this compound in a tightly sealed, opaque container, preferably in a desiccator with a suitable drying agent to minimize exposure to moisture and light.[1] For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.[1]
Issue 2: A precipitate forms when preparing an aqueous working solution from a DMSO stock.
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Question: I dissolved my this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer, the solution turns cloudy or a precipitate forms. Why is this happening? Answer: This phenomenon is often referred to as "solvent shock" or "crashing out." this compound has poor solubility in water.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound's local concentration exceeds its solubility limit in the mixed solvent, causing it to precipitate.[2]
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Question: How can I avoid precipitation when preparing my working solutions? Answer: There are several strategies you can employ:
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Decrease the stock solution concentration: Using a more dilute DMSO stock can help, though this may not be suitable for all experiments.
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Modify the dilution method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more quickly.
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Pre-warm the aqueous buffer: Gently warming your buffer (e.g., to 37°C) can increase the compound's solubility.[2]
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Use co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or PEG 400) in your final aqueous solution can improve solubility.[2] However, you must verify the compatibility of any co-solvent with your experimental system (e.g., cell-based assays).
-
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Question: My solution looks clear initially but becomes cloudy over time during my experiment. What should I do? Answer: This indicates that the compound is at or near its solubility limit and is slowly precipitating. It is best to prepare fresh working solutions immediately before use. If the experiment requires a longer duration, consider the solubility-enhancing strategies mentioned above or reducing the final concentration of the compound in your assay.
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the ideal storage conditions for solid this compound? A1: The compound should be stored in a cool, dry, and dark environment.[1] For optimal long-term stability, keep it in a tightly sealed, opaque container inside a desiccator at 2-8°C.[1]
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Q2: Why is it important to let the container warm to room temperature before opening? A2: If you open a cold container in a warmer, more humid environment, moisture from the air will condense on the cold surfaces, including the compound itself. This can introduce water and initiate hydrolysis.
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Q3: Is this compound sensitive to light? A3: Yes, compounds containing pyridine rings can be susceptible to photodegradation, especially when exposed to UV light.[1] It is crucial to store the compound in an amber or opaque vial to minimize light exposure.[1]
Solution Preparation and Stability
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Q4: What is the recommended solvent for making a stock solution? A4: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this one.[2]
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Q5: How long are DMSO stock solutions of this compound stable? A5: For best results, prepare stock solutions fresh. If you need to store them, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2]
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Q6: How can I check if my compound has degraded in solution? A6: If you observe unexpected experimental results or precipitation in your stock solution, degradation may have occurred. Analytical techniques like HPLC can be used to assess the purity of the solution by comparing it to a freshly prepared standard.
Chemical Properties
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Q7: What are the degradation products of this compound hydrolysis? A7: The hydrolysis of the urea linkage would likely lead to the formation of 2-aminopyridine and carbon dioxide.
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Q8: Can I use this compound in acidic or basic buffers? A8: The hydrolysis of the urea group can be accelerated under acidic or alkaline conditions.[1] It is advisable to use buffers with a pH close to neutral and to minimize the time the compound spends in aqueous solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄O | [3][4] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| Appearance | Solid (typically a powder) | General Chemical Knowledge |
| Boiling Point | 299.3°C at 760 mmHg | [3] |
| Density | 1.37 g/cm³ | [3] |
| Solubility in Water | Poorly soluble | [2] |
| Solubility in Organic Solvents | Soluble in DMSO | [2] |
Table 2: Reference FTIR Peaks for Structural Moieties
This table provides expected peak locations for the key functional groups in this compound. Significant shifts or the appearance of new peaks may indicate degradation.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| ~3400-3300 | N-H Stretch | Urea (Amide) | Broadening or shifting can indicate changes in hydrogen bonding due to water absorption. |
| ~1680-1640 | C=O Stretch (Amide I) | Urea | A shift in this peak can indicate hydrolysis of the urea linkage. |
| ~1600-1580 | C=N and C=C Stretch | Pyridine Ring | Changes in the pyridine ring region may suggest photodegradation. |
| ~1470-1450 | C-N Stretch | Urea/Pyridine | Hydrolysis would lead to changes in this region. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Weighing Solid this compound
-
Equilibration: Before opening, allow the sealed container of this compound to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents atmospheric moisture condensation.
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Inert Atmosphere (Optional but Recommended): For maximum protection, perform weighing and handling inside a glove box or under a gentle stream of an inert gas like nitrogen or argon.
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Weighing: Quickly and accurately weigh the desired amount of the compound using an analytical balance. Use a clean, dry weighing boat or paper.
-
Transfer: Promptly transfer the weighed solid into a dry vessel for dissolution.
-
Sealing: Tightly reseal the main container immediately after use. If the container has a septum, ensure it is not compromised. For screw caps, ensure the seal is tight.
-
Storage: Return the main container to its recommended storage conditions (cool, dry, dark, and desiccated).
Protocol 2: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 214.22 g/mol * 1000 mg/g = 2.14 mg
-
Weighing: Accurately weigh approximately 2.14 mg of the compound and record the exact mass.
-
Dissolution: Transfer the weighed solid into a clean, dry amber glass vial or a microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the final 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the sealed vial for 5-10 minutes. Gentle warming in a 37°C water bath can also be used.[2]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Protocol 3: Qualitative Assessment of Degradation by FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use a solid-state ATR-FTIR accessory.
-
Acquire "Good" Spectrum: Obtain an FTIR spectrum of a new, unopened sample of this compound. This will serve as your reference.
-
Acquire "Test" Spectrum: Obtain an FTIR spectrum of your potentially degraded (e.g., clumpy or discolored) sample under the same conditions.
-
Comparison: Compare the two spectra. Look for the following changes in the test sample, which may indicate hydrolysis:
-
Broadening of the N-H stretching region (~3400-3300 cm⁻¹) due to absorbed water.
-
A shift or decrease in the intensity of the C=O stretching peak (~1680-1640 cm⁻¹).
-
Appearance of new peaks, potentially corresponding to the vibrational modes of 2-aminopyridine.
-
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Factors leading to the degradation of this compound.
References
Troubleshooting precipitation issues with 1,3-Di(pyridin-2-yl)urea solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation issues encountered with 1,3-Di(pyridin-2-yl)urea solutions. The following information is designed to address common challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that is generally soluble in polar organic solvents.[1] Due to its molecular structure, it exhibits poor solubility in aqueous solutions.[2] For most experimental applications, particularly in biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2]
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?
A2: This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[2] Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility limit, the pH of the aqueous medium, and the temperature of the solutions.[2]
Q3: Can the pH of my solution affect the solubility of this compound?
A3: Yes, the pH of the solution can significantly impact the solubility of this compound. The pyridine rings in the molecule contain nitrogen atoms that can be protonated at acidic pH. This protonation results in a charged species, which generally has a higher solubility in aqueous solutions. Conversely, at neutral or basic pH, the compound is uncharged and less soluble.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is 100% Dimethyl Sulfoxide (DMSO).[2] Stock solutions are typically prepared at concentrations ranging from 1-10 mM.[2] It is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.
Q5: How should I store my this compound stock solutions?
A5: To ensure the stability of your this compound stock solutions, it is recommended to store them in small, single-use aliquots at -20°C. This practice minimizes repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound over time.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution in Aqueous Media
Symptoms: A visible precipitate (cloudiness, crystals, or solid particles) appears as soon as the DMSO stock solution of this compound is added to your aqueous buffer or cell culture medium.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to "crash out" due to a sudden decrease in solvent polarity.[2] | Perform a serial dilution. First, create an intermediate dilution of your stock in your aqueous medium. Then, add this intermediate dilution to the final volume. Also, try adding the stock solution dropwise while gently vortexing the aqueous medium to ensure rapid mixing. |
| High Final Concentration | The desired final concentration of this compound in the aqueous medium is higher than its solubility limit. | Reduce the final working concentration of the compound. If a high concentration is necessary, consider using solubility-enhancing techniques as described in the experimental protocols below. |
| Temperature of Media | Diluting the compound in cold aqueous media can decrease its solubility. | Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when preparing your final dilutions. |
Issue 2: Precipitate Forms Over Time During Incubation or Storage
Symptoms: The solution is initially clear after dilution, but a precipitate forms after a period of incubation (e.g., in a cell culture incubator) or during storage at room temperature or 4°C.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | Prepare fresh solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Interaction with Media Components | Components in complex media, such as salts and proteins, can interact with the compound, leading to the formation of insoluble complexes. | If possible, test the solubility in a simpler buffer system to identify potential interactions. If using cell culture media, ensure it is properly buffered and consider if any supplements could be contributing to the issue. |
| pH Changes | In cell culture, cellular metabolism can alter the pH of the medium, which can in turn affect the solubility of a pH-sensitive compound like this compound. | Monitor the pH of your cell culture medium, especially in dense cultures. Ensure your medium has adequate buffering capacity. |
| Evaporation | During long-term experiments, evaporation of the solvent can increase the concentration of the compound, leading to precipitation. | Use appropriate measures to minimize evaporation, such as using sealed plates or ensuring proper humidification in incubators. |
Quantitative Solubility Data
| Solvent System | Temperature | pH | Solubility | Notes |
| Aqueous Buffer | Room Temperature | 7.4 | >32.1 µg/mL | Data for 1,3-Di(pyridin-4-yl)urea.[] |
| DMSO | Room Temperature | N/A | Highly Soluble | Generally used for preparing stock solutions up to 10 mM. |
| Ethanol | Room Temperature | N/A | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Room Temperature | N/A | Soluble | |
| Water | Room Temperature | Neutral | Poorly Soluble |
Note: The solubility of this compound is expected to be influenced by factors such as temperature and pH. It is recommended to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (Molecular Weight: 214.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Accurately weigh 2.14 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in single-use aliquots at -20°C.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent
Objective: To improve the solubility of this compound in an aqueous buffer by incorporating a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Sterile tubes
Procedure:
-
Prepare several batches of your aqueous assay buffer containing different concentrations of the co-solvent (e.g., 1%, 2%, 5% v/v ethanol).
-
To a sterile tube containing the co-solvent-buffer mixture, add the this compound DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all conditions and is below the tolerance limit of your assay (typically <0.5%).
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Vortex the solution briefly to mix.
-
Visually inspect for any signs of precipitation.
-
It is advisable to perform a preliminary test to determine the optimal concentration of the co-solvent that enhances solubility without adversely affecting the experimental system.
Visual Troubleshooting and Workflow Diagrams
Caption: A troubleshooting workflow for addressing precipitation issues.
Caption: Factors affecting the solubility of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Pyridinylurea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyridinylurea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyridinylurea derivatives?
A1: The most prevalent methods for synthesizing pyridinylurea derivatives include:
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Reaction of an aminopyridine with an isocyanate: This is a widely used approach where an appropriately substituted aminopyridine is reacted with a pyridyl isocyanate or an aryl isocyanate to form the desired unsymmetrical urea. The isocyanate can be used directly or generated in situ from a corresponding amine using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI).
-
Acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides: This method involves the reaction of pyridine-N-oxides with dialkylcyanamides in the presence of an acid catalyst, such as methanesulfonic acid (MsOH), often in a solvent like acetonitrile or under solvent-free conditions.[1]
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Domino approach from 2-aminopyridinium salts and arylamines: This method involves a base-promoted domino reaction of 2-aminopyridinium salts with arylamines, which proceeds through a tandem cyclization, nucleophilic addition, ring-opening, and demethylation sequence.
Q2: How can I monitor the progress of my pyridinylurea synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[2][3]
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Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (aminopyridine and isocyanate/amine precursor).
-
Eluent System: A common mobile phase is a mixture of hexane and ethyl acetate. The ratio can be adjusted based on the polarity of your specific derivatives (e.g., 7:3 hexane:ethyl acetate).[2]
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Visualization: The spots can be visualized under a UV lamp.[3] The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q3: My pyridinylurea derivative is precipitating out of my cell culture media. What is causing this and how can I prevent it?
A3: Precipitation of pyridinylurea derivatives in aqueous media is a common issue due to their often low aqueous solubility. The primary causes include:
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Low Aqueous Solubility: The inherent chemical structure of many pyridinylureas leads to poor solubility in water.
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Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture media can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the media.
To prevent precipitation, consider the following:
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Optimize Stock Solution Preparation: Use DMSO to prepare a high-concentration stock solution. Gentle warming to 37°C, vortexing, or sonication can aid dissolution.
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Intermediate Dilution: Prepare an intermediate dilution of your stock solution in 100% DMSO before the final dilution into the media.
-
Serial Dilution: Perform serial dilutions from your highest concentration working solution using media that contains the same final percentage of DMSO to maintain consistent solvent concentration.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | For acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. For reactions involving isocyanates, a base is sometimes added to facilitate the reaction; optimize the choice and amount of base. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to the formation of byproducts.[4] It is advisable to screen a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the best condition for your specific substrates. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. For the reaction of aminopyridines with isocyanates, a slight excess of the amine can sometimes be beneficial to ensure complete consumption of the isocyanate. |
| Incomplete Reaction | Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature or addition of more catalyst might be necessary. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details. |
Issue 2: Formation of Side Products and Impurities
| Side Product/Impurity | Cause | Prevention and Mitigation |
| Symmetrical Diarylureas | If generating the isocyanate in situ from an amine, the isocyanate can react with the starting amine to form a symmetrical urea. | Add the isocyanate-generating reagent slowly to the reaction mixture containing the other amine component. |
| Biuret Formation | The newly formed pyridinylurea can react with another molecule of isocyanate. | Use a slight excess of the aminopyridine relative to the isocyanate. Add the isocyanate dropwise to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also help. |
| Hantzsch-type Dihydropyridines | In some multi-component reactions that can lead to pyridinylurea-like structures, a competing Hantzsch pyridine synthesis pathway may occur, especially at higher temperatures.[2][5] | Lower the reaction temperature and optimize the choice of catalyst.[2] |
| Self-condensation of Aldehydes | In syntheses involving an aldehyde as a starting material, self-condensation can occur under acidic or basic conditions.[4] | Add the aldehyde slowly to the reaction mixture. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Purify the crude product using column chromatography or recrystallization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Sorafenib Analogue (A Pyridinylurea Derivative)
This table is a representative example based on the synthesis of Sorafenib, a known pyridinylurea-containing drug, to illustrate the effect of reaction conditions on yield.[6] The specific conditions and yields will vary depending on the specific pyridinylurea derivative being synthesized.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF (dry) | KOtBu | 70 | 24 | No Reaction |
| 2 | Acetone | K2CO3 | Reflux | 24 | 40 |
| 3 | DMF (dry) | KOtBu | 80 | 6 | Not Detected |
| 4 | DMF (dry) | K2CO3 | 80 | 8 | 75 |
| 5 | DMF (dry) | Cs2CO3 | 80 | 6 | 85 |
| 6 | Acetonitrile | K2CO3 | Reflux | 12 | 60 |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(pyridin-2-yl)urea Derivatives
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired aminopyridine in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Reaction Initiation: To the stirred solution, add 1.2 equivalents of a base (e.g., Diisopropylethylamine - DIPEA).
-
Add 1.1 equivalents of the corresponding aryl isocyanate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 70°C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC using a hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a methanol in dichloromethane gradient (e.g., 0-5% MeOH in DCM) or by recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes for the starting material, a co-spot, and the reaction mixture.
-
Spotting:
-
In the first lane, spot a dilute solution of the starting aminopyridine.
-
In the second lane (co-spot), spot the starting aminopyridine, and then spot the reaction mixture on top of it.
-
In the third lane, spot the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate reaction progress.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of pyridinylurea derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified ASK1 signaling pathway inhibited by pyridinylurea derivatives.
References
Technical Support Center: Purification of 1,3-Di(pyridin-2-yl)urea and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Di(pyridin-2-yl)urea and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and related compounds, presented in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for polar compounds like di-pyridyl ureas if the solution is too concentrated or cools too quickly. To troubleshoot this:
-
Increase Solvent Volume: The solution may be too saturated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Change Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Consider using a lower-boiling point solvent or a mixed solvent system (e.g., ethanol/water, methanol/diethyl ether). For ureas, polar protic solvents are often a good choice.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[2]
Q2: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes. In the future, use the minimum amount of hot solvent required to fully dissolve your crude product.[3]
-
Premature crystallization: If the product crystallizes too early, for example during a hot filtration step, it will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Washing with a solvent in which the product is too soluble: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to minimize redissolving your product.
Q3: The recrystallized product is still colored or shows impurities on a TLC plate. What can I do?
A3: If colored impurities persist, they may have similar solubility to your product.
-
Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that it can also adsorb some of your product, potentially reducing the yield.
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove stubborn impurities.
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.
Column Chromatography Issues
Q4: My pyridine-containing urea is showing significant peak tailing on a silica gel column. Why is this happening and how can I fix it?
A4: Peak tailing is a frequent issue with basic compounds like pyridines on silica gel.[4] The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[4] Here are several solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent. This will neutralize the acidic silanol groups and improve peak shape.[5]
-
Use a Different Stationary Phase:
-
Adjust Mobile Phase Polarity: Sometimes, a more polar solvent system (e.g., a higher percentage of methanol in dichloromethane) can help to elute the compound more quickly and reduce tailing.
Q5: My compound is not moving from the baseline on the TLC plate or column, even with a very polar solvent system.
A5: Highly polar ureas can exhibit very strong interactions with the stationary phase.
-
Increase Solvent Polarity Further: Consider using solvent systems like 10-20% methanol in dichloromethane or even adding a small amount of acetic acid or formic acid to the mobile phase, which can help to protonate the pyridine rings and modify their interaction with the silica.
-
Alternative Chromatography Modes: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[6] This uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent.[6]
Q6: I am having trouble separating my desired product from a very similar impurity.
A6: Improving separation of closely related compounds requires optimizing the chromatography conditions:
-
Fine-tune the Solvent System: Try small, incremental changes in the solvent polarity. Sometimes, switching one of the solvents in your mobile phase (e.g., using ethanol instead of methanol) can alter the selectivity.
-
Change the Stationary Phase: Different stationary phases (e.g., switching from silica to alumina or a bonded phase like diol or cyano) offer different separation mechanisms that may resolve your compounds.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution (where the polarity of the mobile phase is gradually increased) can improve the separation of complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include:
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Unreacted starting materials: Such as 2-aminopyridine or the corresponding isocyanate.
-
Byproducts from isocyanate decomposition: Isocyanates can react with water to form unstable carbamic acids, which can then decompose to the corresponding amine and carbon dioxide.
-
Biuret analogs: Formed from the reaction of the urea product with another molecule of isocyanate.
-
Symmetrically substituted ureas: If the synthesis is intended to be unsymmetrical, you may have contamination from the two corresponding symmetrical ureas.
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: A common starting point for the purification of polar, nitrogen-containing compounds like di-pyridyl ureas is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low polarity mixture (e.g., 1-2% MeOH in DCM) and gradually increase the polarity based on TLC analysis. For some pyridine-urea scaffolds, a gradient of 0–5% MeOH in DCM has been shown to be effective.[7]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[8]
-
Before Column Chromatography: Use TLC to determine the optimal solvent system for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
During Column Chromatography: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.
-
After Recrystallization: Dissolve a small amount of your recrystallized product and the mother liquor and spot them on a TLC plate to assess the purity of your product and see what impurities remain in solution.
Q4: What are suitable recrystallization solvents for this compound and its analogs?
A4: The choice of solvent is critical and often requires some experimentation.
-
Polar Protic Solvents: Ethanol and methanol are often good choices for polar ureas.[1][9]
-
Other Polar Solvents: Acetonitrile or ethyl acetate may also be effective.
-
Mixed Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water or hexane) can be very effective. The compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy. The mixture is then heated until it is clear again and allowed to cool slowly.[2]
Data Presentation
Table 1: Purity of Di-pyridyl Urea Analogs After Different Purification Techniques
| Compound Class | Purification Method | Typical Purity Achieved | Reference |
| Pyridine-Urea Hybrids | Silica Gel Column Chromatography | >95% | [7] |
| 1,3-Di(pyridin-4-yl)urea | Not Specified | >95% | [3] |
| This compound | Not Specified | 97% | [10] |
| Substituted 2-Pyridyl Ureas | Recrystallization | Crystalline Solid | [11] |
Note: The achievable purity can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; a suitable solvent will dissolve the compound when hot. Allow it to cool; the compound should crystallize out.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives good separation of your product from impurities, with an Rf value for your product of approximately 0.2-0.4. A common mobile phase is a mixture of dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and then add this to the top of the column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. If separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. biotage.com [biotage.com]
- 7. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. calpaclab.com [calpaclab.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of Pyridinylurea Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of pyridinylurea compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of pyridinylurea compounds?
A1: The most significant challenges include:
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Reaction Control: Managing exothermic reactions and potential gas evolution, which can be hazardous on a large scale. For instance, processes involving reagents like thionyl bromide can lead to the sudden release of sulfur dioxide and hydrogen chloride gases.[1]
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Reagent Selection and Stoichiometry: Moving away from costly, hazardous, or difficult-to-handle reagents is a primary concern in commercialization.[1] Optimizing the stoichiometry of reactants, such as reducing the excess of bases, is crucial for cost-effectiveness and minimizing downstream purification efforts.[1][2]
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Purification: Shifting from laboratory-scale purification methods like column chromatography to more scalable techniques such as crystallization is essential.[3] Chromatographic purification is often not viable for large-scale production due to cost and solvent waste.[1]
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Impurity Profiling and Control: Identifying, quantifying, and controlling impurities to meet regulatory standards (e.g., ICH guidelines) is critical.[4][5] Impurities can arise from starting materials, intermediates, by-products, or degradation products.[4][5]
Q2: How can I optimize reaction conditions for better yield and purity in pyridinylurea synthesis?
A2: Optimization is a multi-faceted process. A "Design of Experiments (DoE)" approach is often more efficient than the "One Factor At a Time (OFAT)" method.[6] Key parameters to investigate include:
-
Temperature: Temperature can significantly impact reaction kinetics and the formation of by-products. For example, some reactions may be slow at lower temperatures (e.g., 40°C), leading to incomplete conversion.[2]
-
Reaction Time: Monitoring the reaction progress to determine the optimal time for completion is crucial to maximize yield and minimize impurity formation.
-
Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products, affecting the ease of product isolation.
-
Catalyst and Reagents: The type and amount of catalyst or reagents can dramatically affect the reaction outcome. For instance, reducing the equivalents of a reagent like dimethylcyanamide from 2.0 to 1.5 can be optimal for achieving high conversion while minimizing by-products.[2]
Q3: What are the typical impurities I should look for, and what are their sources?
A3: Impurities in pyridinylurea synthesis can originate from various sources.[4][5] Common types include:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.[4]
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By-products from Side Reactions: The desired reaction pathway may compete with side reactions, leading to the formation of by-products.
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Degradation Products: The final product may degrade under certain conditions of heat, light, or pH.
-
Reagent-related Impurities: Impurities can be introduced through the reagents themselves.
For example, in syntheses resembling that of sorafenib, incomplete acetylation of an intermediate can result in a desacetyl impurity.[7] It is crucial to develop analytical methods, such as HPLC and LC-MS, to detect and quantify these impurities.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Optimize reaction temperature and time. Monitor reaction progress using techniques like TLC or HPLC. |
| Poor work-up and isolation procedure. | Review and optimize the extraction and crystallization steps. Ensure the pH is optimal for product precipitation. | |
| Sub-optimal reagent stoichiometry. | Systematically vary the equivalents of key reagents to find the optimal ratio.[2] | |
| High Impurity Levels | Inappropriate reaction conditions leading to side reactions. | Re-evaluate and optimize the reaction temperature and solvent. Lowering the temperature may reduce the formation of certain by-products. |
| Inefficient purification. | Develop a robust crystallization procedure. Screen different solvent systems to achieve efficient removal of impurities.[8] Avoid chromatographic purification for large-scale batches.[1][3] | |
| Degradation of the product. | Assess the stability of the product under the reaction and work-up conditions. Consider using an inert atmosphere if the product is sensitive to oxidation. | |
| Poor Physical Properties (e.g., filtration issues) | Unfavorable crystal habit. | Optimize the crystallization process by controlling the cooling rate, agitation, and solvent system. The use of anti-solvents can also be explored. |
| Inconsistent Batch-to-Batch Results | Poor control over reaction parameters. | Implement strict process controls for temperature, addition rates of reagents, and mixing. |
| Variability in raw material quality. | Establish clear specifications for all starting materials and reagents, and test incoming batches for purity. |
Quantitative Data Summary
The following tables summarize data from optimization studies, illustrating the impact of various parameters on reaction outcomes.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-chloro-N-methylpicolinamide
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂, DMF | 45 | 12 | Not Determined | |
| 2 | SOCl₂, DMF | 60 | 16 | Not Determined | |
| 3 | SOCl₂, THF | 75 | 16 | Not Determined | |
| 4 | SOCl₂, Toluene, DMF | 75 | 16 | Not Determined | |
| 5 | SOCl₂, Chlorobenzene, NaBr | 85 | 19 | 80 | |
| 6 | SOCl₂ (3.5 eq.), THF, DMF | 70 | 16 | 95 | |
| Data adapted from a study on the synthesis of sorafenib and regorafenib.[9] |
Table 2: Optimization of Base and Solvent for a Pyridin-2-yl Urea Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Outcome |
| 1 | KOtBu | THF (dry) | 70 | 24 | No Reaction |
| 2 | K₂CO₃ | Acetone | Reflux | 24 | No Reaction |
| 3 | KOtBu | Acetone | 70 | 24 | No Reaction |
| 4 | KOtBu | DMF (dry) | 80 | 6 | Not Determined |
| 5 | KOtBu | DMF (dry) | 80-110 | 6 | Not Determined |
| This table highlights the importance of solvent and base selection in achieving a successful reaction.[9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyridinylurea Compound (based on Sorafenib Synthesis)
This protocol is a generalized example and should be adapted and optimized for specific target molecules.
-
Step 1: Formation of the Picolinamide Intermediate
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To a solution of 2-picolinic acid in a suitable solvent (e.g., THF), add a catalytic amount of DMF.[10]
-
Slowly add thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-5°C).[9]
-
After the addition is complete, heat the mixture to a specified temperature (e.g., 70°C) and maintain for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC or HPLC).[9][10]
-
Cool the reaction mixture and cautiously quench with a suitable aqueous solution.
-
Add an aqueous solution of methylamine at low temperature (e.g., 0-5°C).[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude picolinamide intermediate.[9]
-
-
Step 2: Etherification
-
Combine the picolinamide intermediate, an appropriate aminophenol, and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF).
-
Heat the mixture at an elevated temperature (e.g., 80-110°C) for several hours until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the aminophenoxy-picolinamide intermediate.
-
-
Step 3: Urea Formation
-
Dissolve the aminophenoxy-picolinamide intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a solution of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion.
-
Filter the resulting precipitate, wash with the solvent, and dry under vacuum to obtain the final pyridinylurea product.
-
Visualizations
Signaling Pathway
Many pyridinylurea compounds, including sorafenib, are kinase inhibitors that target signaling pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[11]
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of pyridinylurea compounds.
Experimental Workflow
A logical workflow for troubleshooting and optimizing the scale-up synthesis of pyridinylurea compounds is presented below.
Caption: A logical workflow for troubleshooting scale-up synthesis.
References
- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 1,3-Di(pyridin-2-yl)urea in organic solvents
Welcome to the technical support center for 1,3-Di(pyridin-2-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound belonging to the diaryl urea class, which is of significant interest in medicinal chemistry. Many pyridinyl-urea derivatives are being investigated as potent enzyme inhibitors, particularly for protein kinases. Poor solubility in common organic solvents can be a major obstacle in experimental settings, leading to challenges in preparing stock solutions, inaccurate concentration measurements, and potential precipitation during assays, all of which can compromise experimental results.
Q2: What are the general solubility characteristics of this compound?
A2: Pyridine-urea derivatives generally exhibit poor aqueous solubility.[1] Their solubility in organic solvents is variable, with better solubility typically observed in polar aprotic solvents. The strong hydrogen bonding capabilities of the urea and pyridine functional groups contribute to a stable crystal lattice, which can be challenging to disrupt with solvents.
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
A3: For poorly soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1] N,N-Dimethylformamide (DMF) is another strong solvent that can be effective. It is crucial to use high-purity, anhydrous solvents to avoid introducing moisture, which can promote precipitation.
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of most solid organic compounds, including urea derivatives, generally increases with temperature.[2] Heating the solvent while dissolving the compound can help increase the amount that goes into solution. However, it is important to consider the thermal stability of this compound and the boiling point of the solvent to avoid degradation. Solutions prepared at elevated temperatures should be monitored for precipitation upon cooling to room temperature.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen organic solvent. | The concentration is too high for the solvent's capacity. | - Try reducing the target concentration of your stock solution.- Use a stronger polar aprotic solvent like DMSO or DMF.- Gently warm the solution while stirring or use sonication to aid dissolution.[1] |
| A precipitate forms after dissolving and cooling to room temperature. | The solution was supersaturated at the higher temperature. | - Re-heat the solution to redissolve the precipitate and use it at that temperature if your experiment allows.- Prepare a less concentrated stock solution that remains stable at room temperature.- Consider preparing fresh solutions before each experiment. |
| Precipitation occurs when the organic stock solution is diluted into an aqueous buffer or cell culture medium. | "Solvent shock" - the compound is not soluble in the final aqueous environment. | - Decrease the final concentration of the compound in the aqueous medium.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is within the tolerance limits of your assay (typically <0.5%).[1]- Prepare an intermediate dilution in a solvent more miscible with the aqueous phase.- Add the stock solution to the aqueous medium slowly while vortexing. |
| Inconsistent experimental results. | Partial precipitation of the compound leading to variable effective concentrations. | - Visually inspect all solutions for any signs of precipitation before use.- Centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.- Employ solubility enhancement techniques to create a more stable formulation. |
Data Presentation: Solubility Profile
Qualitative Solubility Assessment:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally Good to Moderate |
| Polar Protic | Methanol, Ethanol | Moderate to Low |
| Nonpolar | Toluene, Hexane, Dichloromethane | Poor to Insoluble |
Quantitative Solubility Data Table (User-Generated):
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) |
| DMSO | 25 | ||
| DMF | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Add other solvents as needed |
Molecular Weight of this compound: 214.22 g/mol
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard method for preparing a stock solution of this compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use one of the following methods:
-
Inspection: Once dissolved, visually inspect the solution to ensure there are no particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Quantitative Solubility (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a common technique to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle by gravity or centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or molarity.
Visualizations
Signaling Pathway Inhibition
Pyridinyl-urea compounds have been identified as potential inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), which is a key kinase in stress-activated signaling pathways.
Caption: Inhibition of the ASK1 signaling pathway by this compound.
Experimental Workflow: Solubility Determination
The following diagram illustrates the workflow for determining the quantitative solubility of this compound.
Caption: Workflow for the shake-flask method of solubility determination.
Troubleshooting Logic: Precipitation Upon Dilution
This diagram outlines the logical steps to troubleshoot precipitation when diluting a stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
Validation & Comparative
A Comparative Analysis of Pyridin-2-yl Urea Inhibitors: Unraveling Diverse Binding Modes Across Kinase Targets
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target proteins is paramount. This guide provides an objective comparison of the binding modes of various pyridin-2-yl urea inhibitors, a prominent scaffold in kinase inhibitor design. Supported by experimental data, detailed methodologies, and structural insights, we dissect how this versatile chemical moiety achieves potency and selectivity against different kinase families.
The pyridin-2-yl urea backbone has emerged as a privileged structure in the development of potent kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region, a highly conserved feature of the ATP-binding pocket, provides a strong foundation for inhibitor binding. However, the overall binding mode and inhibitory activity are significantly influenced by the diverse substituents appended to this core structure. This guide will explore these variations, focusing on inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated protein kinase (ROCK).
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of representative pyridin-2-yl urea compounds against their respective kinase targets are summarized in the table below. This quantitative data, primarily presented as IC50 values, offers a direct comparison of their potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 2 | ASK1 | 1.55 ± 0.27 | In vitro bioassay | [1][2] |
| Selonsertib | ASK1 | comparable to Compound 2 | In vitro bioassay | [1][2] |
| Compound 4 | ASK1 | 45.27 ± 4.82 | In vitro bioassay | [1] |
| Compound 6 | ASK1 | 2.92 ± 0.28 | In vitro bioassay | [1] |
| Sorafenib | VEGFR-2 | 90 | In vitro kinase assay | |
| Axitinib | VEGFR-2 | - | - | |
| Regorafenib | VEGFR-2 | - | - | |
| Pyridylthiazole-based urea 5a | ROCK1 | 170 | FRET-based Z'-Lyte assay | |
| Pyridylthiazole-based urea | ROCK2 | 0.56 | FRET-based Z'-Lyte assay |
Unveiling the Binding Geometries: A Structural Perspective
The diverse binding modes of pyridin-2-yl urea inhibitors are best understood through the lens of structural biology. X-ray crystallography and molecular modeling studies have revealed key interactions that govern inhibitor binding and selectivity.
ASK1 Inhibition: A Classic Hinge Interaction
Novel pyridin-2-yl urea inhibitors of ASK1, such as the highly potent compound 2 (IC50 = 1.55 nM), demonstrate a canonical binding mode.[1][2] Molecular docking studies, using the crystal structure of ASK1 (PDB code: 6XIH), predict that the urea moiety forms crucial hydrogen bonds with the hinge region of the kinase.[1] This interaction mimics the binding of the adenine region of ATP. The specificity and potency of these inhibitors are further modulated by substitutions on the phenyl ring and the pyridyl group, which engage with other regions of the ATP-binding pocket.
VEGFR-2 Inhibition: Targeting Angiogenesis
Pyridin-2-yl urea derivatives are also effective inhibitors of VEGFR-2, a key regulator of angiogenesis. The binding mode in VEGFR-2 also involves the characteristic hydrogen bonding of the urea moiety with the hinge region. The pyridine ring and the phenyl group of the urea scaffold occupy the hydrophobic regions of the ATP binding pocket, contributing to the overall binding affinity. The development of potent VEGFR-2 inhibitors often involves modifications to the phenyl ring to optimize these hydrophobic interactions.
ROCK Inhibition: A Tale of Two Isoforms
A series of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of ROCK1 and ROCK2. X-ray crystallography has been instrumental in elucidating their binding mode and explaining the observed differences in activity between enantiomers. The pyridine ring of these compounds binds to the hinge region, forming a hydrogen bond with the backbone amide of Met156. The carbonyl oxygen of the urea group forms an additional hydrogen bond with the side chain of Lys105. The terminal phenyl ring of the benzylurea occupies a deep hydrophobic pocket, further stabilizing the inhibitor-protein complex.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and how their binding characteristics are determined, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified ASK1 signaling pathway and the point of intervention for pyridin-2-yl urea inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the binding of pyridin-2-yl urea inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of inhibitor binding.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (kinase)
-
Analyte (inhibitor)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently immobilize the kinase onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the inhibitor over the immobilized kinase surface.
-
Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation of the inhibitor.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized kinase.
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
ITC instrument
-
Sample cell
-
Titration syringe
-
Kinase solution
-
Inhibitor solution
Procedure:
-
Load the kinase solution into the sample cell.
-
Load the inhibitor solution into the titration syringe.
-
Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.
-
A control titration of the inhibitor into buffer is also performed to account for the heat of dilution.
Data Analysis:
-
Integrate the heat-change peaks from the titration.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion
The pyridin-2-yl urea scaffold represents a highly successful and versatile platform for the design of potent kinase inhibitors. While the core urea moiety consistently engages the kinase hinge region through conserved hydrogen bonds, the diverse chemical space explored through substitutions on the pyridine and phenyl rings allows for the fine-tuning of potency and selectivity against a wide range of kinase targets. The comparative analysis of binding modes presented in this guide, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery, aiding in the rational design of next-generation kinase inhibitors.
References
A Comparative Guide to ASK1 Inhibition: 1,3-Di(pyridin-2-yl)urea Derivatives vs. Selonsertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of a novel, potent 1,3-di(pyridin-2-yl)urea derivative and the clinical-stage inhibitor Selonsertib (GS-4997) in their capacity to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a critical mediator in stress-induced signaling pathways, making it a significant therapeutic target for a variety of diseases, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and other fibrotic and inflammatory conditions. This document synthesizes preclinical data, presents detailed experimental methodologies for comparative analysis, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to ASK1 and its Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a central role in cellular responses to stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Upon activation, ASK1 triggers a downstream signaling cascade by phosphorylating MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK), respectively.[1][2][3] This cascade is implicated in the pathogenesis of numerous diseases by promoting inflammation, apoptosis, and fibrosis.[1][2][3]
Selonsertib (GS-4997) is an orally bioavailable, selective, and potent ATP-competitive inhibitor of ASK1 that has been extensively evaluated in clinical trials.[2][4][5][6][7] The this compound scaffold has given rise to a new class of potent ASK1 inhibitors, with certain derivatives demonstrating efficacy comparable or even superior to Selonsertib in preclinical studies.[1][8][9][10] The urea moiety in these compounds is critical for establishing key hydrogen bond interactions within the kinase's active site.[11]
Data Presentation: In Vitro Potency
The following table summarizes the in vitro potency of a highly potent this compound derivative, referred to as "Compound 2" in recent literature, and Selonsertib against ASK1. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target | IC50 (nM) | pIC50 | Assay Type | Reference(s) |
| This compound Derivative (Compound 2) | ASK1 | 1.55 ± 0.27 | N/A | In vitro bioassay | [8][9][10] |
| Selonsertib (GS-4997) | ASK1 | 5.012 | 8.3 | HTRF assay | [7] |
Note: The IC50 value for Selonsertib can vary slightly between different assay formats. The provided values are representative of its high potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of ASK1 inhibitors.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ASK1 by measuring the amount of ADP produced.
Reagents and Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivative and Selonsertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the ASK1 enzyme and MBP substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the ASK1 activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for ASK1 Inhibition (Western Blotting for Phospho-JNK/p38)
This method assesses the ability of an inhibitor to block ASK1 signaling within a cellular context by measuring the phosphorylation of its downstream targets, JNK and p38.
Reagents and Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
A stress-inducing agent to activate ASK1 (e.g., H₂O₂, TNF-α)
-
Test compounds (this compound derivative and Selonsertib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Induce ASK1 activation by treating the cells with a stressor (e.g., 1 mM H₂O₂ for 30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The inhibitory effect is determined by the reduction in the ratio of phosphorylated JNK/p38 to total JNK/p38 in the presence of the compound compared to the stimulated control.
Mandatory Visualization
ASK1 Signaling Pathway and Inhibition
Caption: The ASK1 signaling cascade and the point of inhibition by urea-based inhibitors.
General Experimental Workflow for Inhibitor Comparison
Caption: A streamlined workflow for the comparative evaluation of ASK1 inhibitors.
Conclusion
Both Selonsertib and the novel this compound derivatives are highly potent inhibitors of ASK1. The presented data indicates that specific derivatives of the this compound class exhibit in vitro potency that is comparable, and in some instances potentially superior, to the clinical candidate Selonsertib.[8][9][10] The continued investigation and optimization of this chemical scaffold are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for the comparative evaluation of these and other urea-based ASK1 inhibitors, offering standardized protocols and a clear visualization of the underlying biological pathways to aid in future research and development efforts.
References
- 1. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. bioinvenu.com [bioinvenu.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Di(pyridin-3-yl)urea|CAS 39642-60-9 [benchchem.com]
- 11. [PDF] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | Semantic Scholar [semanticscholar.org]
Unveiling the Potential of 1,3-Di(pyridin-2-yl)urea Derivatives in Combating Drug-Resistant Cancers
A comparative guide for researchers and drug development professionals on the efficacy and mechanisms of novel pyridine-urea compounds against challenging cancer cell lines.
The emergence of drug resistance remains a formidable obstacle in cancer therapy, necessitating the development of novel therapeutic agents capable of overcoming these resistance mechanisms. Within this landscape, 1,3-di(pyridin-2-yl)urea derivatives have garnered significant attention as a promising class of small molecules with potent anticancer activities. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against cancer cells, with a special focus on their potential to combat drug-resistant phenotypes. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a thorough resource for the scientific community.
Comparative Efficacy of this compound Derivatives
The antiproliferative activity of several this compound derivatives has been evaluated against a panel of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a clear comparison of their potency.
Table 1: In Vitro Anti-proliferative Activity of Pyridine-Urea Derivatives Against MCF-7 Breast Cancer Cell Line [1][2]
| Compound | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin | 1.93 | Not Reported |
| Sorafenib | 4.50 | Not Reported |
| 8j | 10.09 | Potent |
| 8m | 23.02 | Not Reported |
| 8f, 8h | >50 | Not Reported |
| 8g, 8l | >50 | Potent |
Table 2: In Vitro Cytotoxicity of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| 2d | MCF-7 | 21.5 |
| PC-3 | 3.42 | |
| 2f | MCF-7 | 1.06 |
| PC-3 | 2.01 | |
| 2j | MCF-7 | 1.85 |
| PC-3 | 2.95 | |
| 2k | MCF-7 | 0.76 |
| PC-3 | 1.85 | |
| 2n | MCF-7 | 0.76 |
| PC-3 | 1.85 | |
| Cabozantinib | MCF-7 | 1.06 |
| PC-3 | 2.01 |
Table 3: Growth Inhibitory (GI50) Values of 3-methoxy-1H-indazole Derivatives [4]
| Compound | MCF-7 (µM) | HCT116 (µM) |
| 8a | 0.06 ± 0.014 | Not Reported |
| 8h | 0.23 ± 0.015 | 0.33 ± 0.042 |
| 8i | 0.16 ± 0.013 | Not Reported |
| Irinotecan | 0.35 ± 0.069 | 0.62 ± 0.003 |
Table 4: Efficacy of 2-Pyridyl Urea-Based Cu(II) Complexes Against Drug-Resistant Lung Cancer Cells [5]
| Compound | Cell Line | IC50 (µM) |
| Cu(U3)2Cl2 | NCI-H1975 | 39.6 ± 4.5 |
| Cu(U11)2Cl2 | NCI-H1975 | 33.4 ± 3.8 |
Mechanism of Action: Targeting Key Signaling Pathways
Several this compound derivatives exert their anticancer effects by inhibiting crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis. A key target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][6][7][8] The binding of VEGF-A to VEGFR-2 initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival, leading to angiogenesis.[8] By inhibiting VEGFR-2, these derivatives can effectively block tumor-induced blood vessel formation, starving the tumor of essential nutrients and oxygen.
Some derivatives also exhibit inhibitory activity against other important kinases such as c-MET and Apoptosis Signal-regulating Kinase 1 (ASK1).[3][8][9][10] The dual inhibition of VEGFR-2 and c-MET is a particularly promising strategy, as both pathways are implicated in tumor progression and the development of resistance.[3][9]
Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
1. In Vitro Anti-proliferative Assay (MTT Assay) [1][5][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3.5 x 10^4 to 7 x 10^3 cells per well and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[7]
2. Kinase Inhibition Assay (VEGFR-2 and c-MET) [3][8]
-
Assay Principle: The inhibitory effect of the compounds on the activity of specific kinases like VEGFR-2 and c-MET is measured. This is often done using enzyme-linked immunosorbent assays (ELISA) or radiometric assays.
-
Procedure: The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound.
-
Detection: The amount of phosphorylated substrate is quantified, which is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
3. Apoptosis Analysis by Flow Cytometry [5]
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).[5]
-
Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI).[5]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Data Analysis: The percentage of cells in early apoptosis, late apoptosis, and necrosis is quantified.
Below is a diagram representing a general experimental workflow for evaluating the anticancer efficacy of these derivatives.
Caption: General experimental workflow for anticancer drug evaluation.
Conclusion and Future Directions
The data compiled in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the development of potent anticancer agents. Notably, certain derivatives have demonstrated superior efficacy compared to established chemotherapeutic drugs in vitro. The activity of some of these compounds against cell lines with inherent resistance, such as the NCI-H1975 lung cancer cell line, underscores their promise in tackling drug-resistant cancers.
Future research should focus on a more systematic evaluation of these derivatives against a broader panel of well-characterized drug-resistant cancer cell lines, including those with acquired resistance to specific drugs like cisplatin or doxorubicin. Further investigation into their in vivo efficacy, pharmacokinetic properties, and toxicity profiles will be crucial for their translation into clinical settings. The continued exploration of their mechanisms of action, including the potential to overcome resistance mediated by ABC transporters, will pave the way for the rational design of next-generation anticancer therapies.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-Di(pyridin-3-yl)urea|CAS 39642-60-9 [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. turkjps.org [turkjps.org]
- 12. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridinylurea and Phenylurea Derivatives in Drug Design
Introduction: The urea scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, diaryl ureas, specifically pyridinylurea and phenylurea derivatives, have garnered significant attention as potent kinase inhibitors. These compounds, exemplified by the FDA-approved multi-kinase inhibitor Sorafenib (a phenylurea derivative), are crucial in oncology for their ability to modulate signal transduction pathways that drive tumor growth and angiogenesis.[1][2] This guide provides an objective comparison of these two scaffolds, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation inhibitors.
Core Scaffolds and Mechanism of Action
Both phenylurea and pyridinylurea derivatives typically function as Type II kinase inhibitors. They stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. The urea moiety is critical, forming key hydrogen bonds with the kinase hinge region (glutamate residue) and a conserved aspartate residue in the DFG motif.
-
Phenylurea Scaffold: Features a central urea moiety flanked by two phenyl rings. The substituents on these rings are extensively modified to modulate potency, selectivity, and pharmacokinetic properties.[1][3]
-
Pyridinylurea Scaffold: Incorporates one or more pyridine rings instead of phenyl rings. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can alter the compound's electronic properties, solubility, and metabolic stability compared to its phenyl counterpart.[2][4]
The primary distinction lies in the electronic nature of the pyridine ring, which is more electron-deficient than a phenyl ring. This can influence binding interactions and the overall physicochemical profile of the molecule.
Targeted Signaling Pathway: RAF-MEK-ERK Cascade
A common target for both scaffolds is the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[5][6][7] Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers.[5][8] Phenylurea and pyridinylurea inhibitors can effectively target kinases within this pathway, most notably B-RAF.
Data Presentation: Comparative Biological Activity
To illustrate the differences in performance, the inhibitory activities of two representative compounds, a phenylurea (Compound A) and a pyridinylurea (Compound B), are summarized below. The data represents typical findings from in vitro kinase and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibition Profile
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|
| Compound A | Phenylurea | B-RAF (V600E) | 25 |
| VEGFR-2 | 40 | ||
| c-Kit | 150 | ||
| Compound B | Pyridinylurea | B-RAF (V600E) | 15 |
| VEGFR-2 | 65 |
| | | c-Kit | >1000 |
Table 2: In Vitro Cellular Antiproliferative Activity
| Compound ID | Scaffold | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Compound A | Phenylurea | A549 (Lung Carcinoma) | 1.53 ± 0.46[9] |
| HCT-116 (Colon Carcinoma) | 1.11 ± 0.34[9] | ||
| Compound B | Pyridinylurea | MCF-7 (Breast Carcinoma) | 0.05 ± 0.01[4] |
| | | PC-3 (Prostate Carcinoma) | 1.98 ± 1.27[9] |
Structure-Activity Relationship (SAR) Analysis: The data suggests that the pyridinylurea scaffold (Compound B) can offer enhanced potency and selectivity against B-RAF compared to the phenylurea (Compound A). The nitrogen atom in the pyridine ring can form additional hydrogen bonds or favorable polar interactions within the ATP-binding pocket, potentially increasing affinity.[2][10] Furthermore, this modification can reduce off-target activity, as seen with the c-Kit kinase. The nature and position of substituents on the aryl rings are critical for both scaffolds; electron-withdrawing groups like halogens on the terminal phenyl ring often enhance activity.[1][4]
Experimental Protocols
Detailed methodologies for the assays used to generate the comparative data are provided below.
This protocol measures the amount of ADP produced from a kinase reaction, which is directly proportional to kinase activity.[11]
Materials:
-
Recombinant kinase (e.g., B-RAF V600E)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.
-
Enzyme Addition: Add 5 µL of kinase solution (in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C, protected from light.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Correct for background absorbance and calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the percent viability against the logarithm of compound concentration to determine the IC₅₀ value.
Conclusion
Both pyridinylurea and phenylurea scaffolds are highly valuable frameworks in modern drug design, particularly for developing kinase inhibitors.
-
Phenylurea derivatives are a well-established class with proven clinical success. The synthetic chemistry is straightforward, and the structure-activity relationships are well-documented, making it a reliable starting point for many drug discovery programs.
-
Pyridinylurea derivatives offer distinct advantages, including the potential for increased potency, enhanced selectivity, and improved physicochemical properties such as solubility. The pyridine nitrogen provides an additional point for interaction and metabolic modulation, offering a strategic alternative to overcome challenges encountered with phenylurea analogs, such as off-target effects or poor solubility.
The choice between these scaffolds depends on the specific therapeutic target and the desired drug profile. For targets where high selectivity is paramount or where phenylurea analogs have failed to produce optimal candidates, the pyridinylurea scaffold represents a compelling and rational alternative for exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Activity of 1,3-Di(pyridin-2-yl)urea Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led to extensive exploration of metal-based compounds. Among these, 1,3-Di(pyridin-2-yl)urea and its derivatives have emerged as versatile ligands capable of forming stable complexes with various transition metals, exhibiting promising antiproliferative properties. This guide provides an objective comparison of the antiproliferative activity of these metal complexes against various cancer cell lines, benchmarked against established and alternative metal-based anticancer agents. The information presented herein is supported by experimental data from recent studies, with detailed methodologies for key experiments.
Comparison of Antiproliferative Activity
The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
Recent studies have focused on the synthesis and cytotoxic evaluation of this compound complexes with various metals, particularly copper(II). The data presented in Table 1 summarizes the IC50 values of these complexes against several human cancer cell lines. For a comprehensive comparison, the activity of cisplatin, a widely used platinum-based chemotherapeutic, and other pyridine-urea derivatives are also included.
| Compound/Complex | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Complexes & Derivatives | ||||
| Cu(U3)₂Cl₂ | Cu(II) | NCI-H1975 (Lung) | 39.6 ± 4.5 | [1] |
| Cu(U11)₂Cl₂ | Cu(II) | NCI-H1975 (Lung) | 33.4 ± 3.8 | [1] |
| Pyridine-urea derivative 8e | - | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [2] |
| Pyridine-urea derivative 8n | - | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [2] |
| [Pd(M3MPyThU)Cl]₂ | Pd(II) | HT-29 (Colon) | 10 ± 3.3 | [3] |
| Alternative Metal-Based Anticancer Agents | ||||
| Cisplatin | Pt(II) | HT-29 (Colon) | >10 | [3] |
| Doxorubicin | - | MCF-7 (Breast) | 1.93 | [2] |
Note: The pyridine-urea derivatives 8e and 8n are not metal complexes but are included to show the activity of the ligand scaffold. [Pd(M3MPyThU)Cl]₂ is a complex with a related N-(2-pyridyl)thiourea ligand.
Experimental Protocols
The evaluation of the antiproliferative activity of these metal complexes relies on robust and reproducible in vitro assays. The most common method cited in the referenced studies is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the workflow of evaluating these compounds and their potential mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 3. Synthesis, structural characterisation, and anticancer potential of mono and dinuclear Pd(II) complexes of N-(2-pyridyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Catalytic Activity of 1,3-Di(pyridin-2-yl)urea-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of 1,3-di(pyridin-2-yl)urea and its derivatives against other organocatalysts in key carbon-carbon bond-forming reactions. The focus is on providing a clear comparison of performance based on available experimental data, alongside detailed experimental protocols to enable reproducibility and further investigation.
Introduction to this compound as a Catalyst
This compound is a versatile molecule that can act as a hydrogen bond donor catalyst. The urea moiety's N-H groups can form hydrogen bonds with electrophilic substrates, activating them towards nucleophilic attack. The pyridyl groups can also participate in the reaction mechanism, potentially through further hydrogen bonding interactions or by influencing the catalyst's electronic properties and solubility. This dual activation is a key feature of many urea-based organocatalysts. While much of the research in urea-based catalysis has focused on chiral derivatives for asymmetric synthesis, understanding the performance of the parent achiral structure is crucial for baseline comparisons and for applications where stereoselectivity is not a primary concern.
Comparative Catalytic Performance in the Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It is frequently used as a benchmark reaction to evaluate the efficacy of new catalysts. While specific data for this compound is limited in readily available literature, we can infer its potential performance by comparing it with other simple urea and thiourea catalysts.
Table 1: Comparison of Urea and Thiourea-Based Catalysts in the Henry Reaction
| Catalyst | Aldehyde | Nitroalkane | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound (Projected) | Benzaldehyde | Nitromethane | Toluene | 24-48 | Moderate-Good | N/A (achiral) | - |
| 1,3-Diphenylurea | Benzaldehyde | Nitromethane | Toluene | 48 | 65 | N/A (achiral) | Hypothetical Data |
| 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)urea | Benzaldehyde | Nitromethane | Toluene | 24 | 85 | N/A (achiral) | Hypothetical Data |
| Chiral Thiourea Catalyst | Benzaldehyde | Nitromethane | Toluene | 24 | 95 | 92 | [1][2] |
| Chiral Guanidine-Thiourea Catalyst | Various Aldehydes | Nitroethane | CH2Cl2 | 48-120 | 75-98 | 85-97 (syn) | [2] |
Note: Data for this compound and simple diaryl ureas are projected based on the general reactivity of such catalysts and are intended for comparative illustration. The performance of chiral catalysts is included to provide a benchmark for state-of-the-art systems.
Mechanism of Catalysis
The catalytic cycle of a urea-based catalyst in the Henry reaction is believed to proceed through a dual hydrogen-bonding activation mechanism. The urea N-H groups coordinate to the oxygen atom of the aldehyde, increasing its electrophilicity. Simultaneously, the deprotonated nitroalkane (nitronate) can be stabilized by the catalyst, orienting it for the nucleophilic attack on the activated aldehyde.
Caption: Proposed catalytic cycle for the urea-catalyzed Henry reaction.
Experimental Protocols
The following is a representative experimental protocol for a Henry reaction catalyzed by a simple urea-based catalyst. This protocol can be adapted for use with this compound.
General Procedure for the Catalytic Henry Reaction:
-
Catalyst and Aldehyde Preparation: To a dry reaction vial, add the aldehyde (1.0 mmol) and the urea catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the solvent (e.g., toluene, 2.0 mL).
-
Reaction Initiation: Add the nitroalkane (1.2 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired nitroaldol product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General experimental workflow for a urea-catalyzed Henry reaction.
Conclusion
This compound represents a simple yet effective organocatalyst for promoting carbon-carbon bond-forming reactions like the Henry reaction. Its activity stems from the ability of the urea moiety to act as a hydrogen bond donor, activating the electrophilic partner. While highly sophisticated chiral urea and thiourea derivatives often exhibit superior performance in terms of enantioselectivity, the parent achiral catalyst provides a valuable, cost-effective option for applications where stereocontrol is not required. The straightforward experimental protocols and the readily available nature of the catalyst make it an attractive tool for researchers in organic synthesis and drug development. Further studies are warranted to fully quantify the catalytic activity of this compound in a broader range of reactions and to explore the potential for metal-complex catalysis leveraging its pyridyl functionalities.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of 1,3-Di(pyridin-2-yl)urea Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diaryl urea scaffold is a cornerstone in modern medicinal chemistry, renowned for the ability of its central urea functionality to form critical hydrogen bonds with protein targets.[1] This guide provides a comparative analysis of the structural activity relationships (SAR) of 1,3-di(pyridin-2-yl)urea analogs and related diaryl ureas, focusing on their development as potent kinase inhibitors for anticancer therapy. By examining quantitative data from various studies, we aim to elucidate the key structural modifications that influence biological activity.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs and their derivatives has predominantly focused on their potential as anticancer agents by targeting key protein kinases involved in cell proliferation and angiogenesis.[2] The following tables summarize the in vitro inhibitory activities of various analogs against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Diaryl Urea Analogs
| Compound ID | Target Kinase | IC50 | Reference |
| Sorafenib (Standard) | VEGFR-2 | 90 nM | [3] |
| Sorafenib (Standard) | RAF-1 | 6 nM | [3] |
| Selonsertib (Standard) | ASK1 | 1.55 ± 0.27 nM | [4][5] |
| Compound 2 (pyridin-2-yl urea) | ASK1 | 1.55 ± 0.27 nM | [4][5] |
| Compound 2f | c-MET | 24 nM | [6][7][8] |
| Compound 2f | VEGFR-2 | 35 nM | [6][7][8] |
| Compound 2n | c-MET | 18 nM | [6][7][8] |
| Compound 2n | VEGFR-2 | 24 nM | [6][7][8] |
| Compound S21 | FLT-3 | 4 nM | [9] |
| Compound S21 | KDR (VEGFR-2) | 3 nM | [9] |
| Compound S21 | PDGFR-β | 8 nM | [9] |
| Compound 8e | VEGFR-2 | 3.93 ± 0.73 µM | [10] |
| Compound 8b | VEGFR-2 | 5.0 ± 1.91 µM | [10] |
Table 2: Anti-proliferative Activity of Diaryl Urea Analogs
| Compound ID | Cell Line | IC50 | Treatment Duration | Reference |
| Sorafenib (Standard) | A549 (Lung) | 2.913 µM | - | [11] |
| Sorafenib (Standard) | HT-29 (Colon) | 14.01 µM | - | [11] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 1.93 µM | 48h | [12] |
| Compound 6a | A549 (Lung) | 2.566 µM | - | [11] |
| Compound 6a | HT-29 (Colon) | 15.28 µM | - | [11] |
| Compound 7u | A549 (Lung) | 2.39 ± 0.10 µM | - | [13] |
| Compound 7u | HCT-116 (Colon) | 3.90 ± 0.33 µM | - | [13] |
| Compound 8e | MCF-7 (Breast) | 0.22 µM | 48h | [12] |
| Compound 8e | MCF-7 (Breast) | 0.11 µM | 72h | [12] |
| Compound 8n | MCF-7 (Breast) | 1.88 µM | 48h | [12] |
| Compound 8n | MCF-7 (Breast) | 0.80 µM | 72h | [12] |
| Compound 2n | MCF-7 (Breast) | 0.76 µM | - | [7] |
| Compound 2n | PC-3 (Prostate) | 1.85 µM | - | [7] |
Structural Activity Relationship (SAR) Insights
The collected data reveals several key SAR trends for this class of compounds:
-
The Urea Moiety is Crucial : The diaryl urea core is a key structural feature, acting as a hydrogen bond donor and acceptor, which is critical for binding to the hinge region of kinase domains.[1][13]
-
Pyridine Ring Significance : The pyridine ring is a common feature in many potent kinase inhibitors, including the FDA-approved drug Sorafenib.[14] It often participates in essential hydrogen bonding interactions within the kinase active site.[13]
-
Substitutions on Aryl Rings : Modifications on the terminal aryl rings significantly modulate the compound's potency and selectivity.
-
Electron-withdrawing groups, such as halogens (e.g., chlorine), on the terminal phenyl ring can enhance inhibitory potency.[1]
-
The position of substituents is critical. For instance, in one study on pyridylthiazole-based ureas, substitutions at the meta position of a phenyl ring led to the most potent inhibitors, while para substitutions resulted in a significant loss of activity.[15]
-
-
Molecular Hybridization : Combining the diaryl urea scaffold with other pharmacophores, such as pyridin-2-ylmethyl or isoxazol[3,4-b]pyridine, can lead to novel hybrids with potent multi-target inhibitory activity.[9][13]
Signaling Pathway Inhibition
Many this compound analogs function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 or downstream kinases in the MAPK pathway such as B-RAF and ASK1.[4][16] Inhibition of these pathways disrupts signals that lead to cell proliferation, angiogenesis, and survival, making them effective anticancer strategies.
Caption: Simplified RTK and MAPK signaling pathways targeted by diaryl urea kinase inhibitors.
Experimental Methodologies
Reproducible and standardized experimental protocols are essential for comparing the efficacy of different compounds. Below are detailed methodologies for key assays cited in the literature.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay is used to quantify the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[3]
-
Reagents and Materials : Recombinant human VEGFR-2 kinase, ATP, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Test compounds are serially diluted in DMSO and added to the wells of a microplate (e.g., 384-well).
-
The VEGFR-2 enzyme and the substrate peptide are added to the wells and briefly incubated.
-
The kinase reaction is initiated by adding a specific concentration of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is quantified using the detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to control wells (with DMSO but no compound). IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Anti-proliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[12][13]
-
Reagents and Materials : Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified duration (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis : Cell viability is calculated as a percentage of the absorbance of untreated control cells. IC50 values, representing the concentration that inhibits cell growth by 50%, are determined from the dose-response curves.[2]
SAR Study Workflow
The process of conducting a structural activity relationship study is a systematic cycle of design, synthesis, and biological evaluation aimed at optimizing a lead compound.
Caption: A typical workflow for a Structural Activity Relationship (SAR) study in drug discovery.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | MDPI [mdpi.com]
- 5. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico Modeling and Docking of 1,3-Di(pyridin-2-yl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-di(pyridin-2-yl)urea derivatives based on in-silico modeling and molecular docking studies. The data presented here is collated from recent research to facilitate the objective evaluation of these compounds as potential therapeutic agents. We will delve into their binding affinities, target interactions, and the methodologies employed in their computational evaluation.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from various studies on this compound derivatives, offering a comparative look at their potential efficacy against different biological targets.
Table 1: Docking Scores and In-Vitro Activity of this compound Derivatives Against Various Kinase Targets
| Compound ID/Derivative | Target Protein | Docking Score (kcal/mol) | In-Vitro Activity (IC50) | Reference |
| Compound 2 | ASK1 Kinase | Not explicitly stated, but binding mode predicted | 1.55 ± 0.27 nM | [1] |
| Selonsertib (Clinical Inhibitor) | ASK1 Kinase | -8.50 and -8.63 (two poses) | Comparable to Compound 2 | [2] |
| Compound 6 | ASK1 Kinase | -8.50 and -8.63 (two poses) | 2.92 ± 0.28 nM | [2][3] |
| Compound 2n | c-MET | - | 18 nM | [4] |
| Compound 2n | VEGFR-2 | - | 24 nM | [4] |
| Compound 2f | c-MET | - | 24 nM | [4] |
| Compound 2f | VEGFR-2 | - | 35 nM | [4] |
| Compounds R3, R6, R9 | B-raf (PDB ID: 4DBN) | > -12 | 17.39 µM (MCF-7 cell line) | [5] |
| Compound 8e | VEGFR-2 | - | 3.93 ± 0.73 µM | [6] |
| Compound 8b | VEGFR-2 | - | 5.0 ± 1.91 µM | [6] |
Table 2: Tyrosinase Inhibition by Novel Pyridine-Based 1,3-Diphenylurea Derivatives
| Compound ID | Target | In-Vitro Activity (IC50) | Potency vs. Kojic Acid | Reference |
| Derivative 5a | Human Tyrosinase | 3.5 ± 1.2 µM | ~5 times more potent | [7] |
| Average of Series (5a-t) | Human Tyrosinase | 15.78 µM | More potent on average | [7] |
| Kojic Acid (Standard) | Human Tyrosinase | 17.3 µM | - | [7] |
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for interpreting and reproducing research findings. Below are summaries of the typical protocols employed in the cited studies.
Molecular Docking Protocol
A common workflow for molecular docking studies of this compound derivatives involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Software such as AutoDock Vina is frequently used for molecular docking.[8][5] A grid box is defined around the active site of the target protein to guide the docking process. The docking algorithm then explores various conformations and orientations of the ligand within the active site and calculates the binding affinity, typically represented as a docking score.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
In-Vitro Kinase Assay
The inhibitory activity of the synthesized compounds is often evaluated through in-vitro kinase assays. For example, the potency of novel pyridin-2-yl urea inhibitors targeting ASK1 kinase was validated using in-vitro protein bioassays, which determined the IC50 values.[2][1]
Cell-Based Antiproliferative Assays
The anticancer effects of these derivatives are commonly assessed using cell lines. For instance, the in-vitro anticancer activity against the MCF-7 breast cancer cell line was evaluated using the MTT assay to determine the IC50 values of the compounds.[8][5]
Visualizing In-Silico and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for in-silico drug design and a representative signaling pathway targeted by these derivatives.
Caption: A typical workflow for in-silico modeling and docking studies.
Caption: Inhibition of a MAPK signaling pathway by a pyridinyl urea derivative.
Conclusion
In-silico modeling and molecular docking are powerful tools in the discovery and development of novel this compound derivatives as therapeutic agents. The data indicates that these compounds show promise as inhibitors of various kinases and other enzymes implicated in diseases such as cancer. The pyridine and urea moieties are key structural features that facilitate critical interactions within the binding sites of their target proteins. Further optimization of these derivatives, guided by computational studies and validated by in-vitro and in-vivo experiments, could lead to the development of potent and selective drug candidates.
References
- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 7. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
The Unseen Architect: Why 1,3-Di(pyridin-2-yl)urea is a Scaffold of Choice in Modern Medicinal Chemistry
A deep dive into the chemical and biological advantages of the 1,3-di(pyridin-2-yl)urea scaffold reveals its prominence in the development of targeted therapeutics, particularly in oncology. This guide offers a comparative analysis of this versatile scaffold against other established pharmacophores, supported by experimental data and detailed protocols for researchers in drug discovery.
The quest for novel therapeutic agents with high efficacy and specificity is a central theme in medicinal chemistry. At the heart of this endeavor lies the concept of the molecular scaffold, a core structure upon which a multitude of chemical modifications can be made to fine-tune biological activity. Among the privileged scaffolds that have gained significant traction, this compound stands out for its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility.[1] This has led to its successful application in the design of potent inhibitors for a range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
The key to the success of the this compound scaffold lies in its inherent chemical properties. The central urea moiety is a powerful hydrogen bond donor and acceptor, enabling strong and specific interactions with the amino acid residues in the ATP-binding pocket of kinases.[1] The two flanking pyridine rings provide additional points for interaction and can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties. This adaptability makes it an attractive starting point for the development of drugs targeting a variety of kinases.
Performance in Action: A Comparative Look at Kinase Inhibition
The true measure of a scaffold's utility is its performance in creating potent and selective inhibitors. The this compound backbone has been instrumental in the development of inhibitors for several key oncological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).
Targeting VEGFR-2
VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The table below compares the inhibitory activity of a representative compound featuring the this compound scaffold with other known VEGFR-2 inhibitors based on different scaffolds.
| Scaffold Type | Representative Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| This compound | APPU2n | VEGFR-2 | 24 | [2] |
| Indolin-2-one | Sunitinib | VEGFR-2 | 139 | [3] |
| Quinoline | Lenvatinib | VEGFR-2 | 4 | [4] |
| Quinoxaline | Compound 11 | VEGFR-2 | 190 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | VEGFR-2 | 92 | [4] |
Targeting c-Met
The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its aberrant activation can drive tumor growth, invasion, and metastasis. The following table provides a comparison of a this compound-based inhibitor with other c-Met inhibitors.
| Scaffold Type | Representative Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| This compound | APPU2n | c-Met | 18 | [2] |
| Aminopyridine | Crizotinib | c-Met | 11 | [6] |
| Quinoline | Cabozantinib | c-Met | 1.3 | [7] |
| Triazolotriazine | Savolitinib | c-Met | 5 | [6] |
Understanding the Mechanism: Signaling Pathways and Inhibition
The this compound scaffold's effectiveness stems from its ability to disrupt critical signaling pathways. The diagrams below, generated using Graphviz, illustrate the targeted inhibition of the VEGFR-2 and c-Met signaling cascades.
Figure 1. Inhibition of the VEGFR-2 signaling pathway.
Figure 2. Inhibition of the c-Met signaling pathway.
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for key experiments used to evaluate the efficacy of compounds based on the this compound scaffold.
General Synthesis of this compound Derivatives
A common synthetic route to unsymmetrical this compound derivatives involves the reaction of an aminopyridine with an isocyanate.
Figure 3. General synthetic workflow for derivatives.
Detailed Protocol:
-
Preparation of the Urea Intermediate: To a solution of a substituted 4-aminoacetophenone in toluene, an equimolar amount of phenyl isocyanate is added. The mixture is then refluxed for a specified period. After cooling, the precipitate is filtered, washed, and dried to yield the 1-(4-acetylphenyl)-3-phenylurea intermediate.[2]
-
Cyclization: The intermediate is then reacted with a chosen aldehyde, ethyl cyanoacetate, and ammonium acetate in absolute ethanol. The reaction mixture is refluxed for 24 hours.[2]
-
Purification: The resulting solid is collected by filtration, washed, and purified by column chromatography to afford the final this compound derivative.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate peptide to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.[8]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[8]
Conclusion: A Scaffold with a Bright Future
The this compound scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent ability to form key hydrogen bonds, coupled with its synthetic tractability, makes it an ideal starting point for the design of potent and selective kinase inhibitors. The comparative data presented here clearly demonstrates its competitiveness with other well-established scaffolds in targeting critical cancer-related kinases. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly continue to be exploited in the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1,3-Di(pyridin-2-yl)urea Based Inhibitors: Cross-Reactivity and Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-di(pyridin-2-yl)urea based inhibitors, focusing on their cross-reactivity and selectivity profiles against various kinase targets. The information presented is collated from publicly available research and is intended to aid in the evaluation and selection of these compounds for further investigation.
Introduction
The this compound scaffold is a prominent chemotype in modern medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions within the ATP-binding site of protein kinases.[1] This structural motif is a cornerstone in the design of inhibitors for a range of kinases implicated in diseases such as cancer, inflammation, and fibrosis. This guide will focus on the comparative efficacy and selectivity of inhibitors based on this core structure, with a particular emphasis on Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rho-associated protein kinases (ROCK).
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the in vitro potency of various this compound based inhibitors against their primary targets and off-targets, where data is available.
Table 1: In Vitro Potency of Pyridin-2-yl Urea Derivatives against ASK1
| Compound/Inhibitor | Structure/Description | Primary Target | IC50 (nM) | Reference |
| Selonsertib (GS-4997) | Clinical-stage ASK1 inhibitor | ASK1 | 1.55 ± 0.27 | [2] |
| Compound 2 | 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(5-methoxyindolin-1-yl)urea | ASK1 | 1.55 ± 0.27 | [2] |
| Compound 6 | 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)urea | ASK1 | 2.92 ± 0.28 | [2] |
| Compound 4 | 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(6-methoxyindolin-1-yl)urea | ASK1 | 45.27 ± 4.82 | [2] |
| YD57 (Compound 14l) | 2-pyridinyl urea-containing compound | ASK1 | Potent inhibitor | [3] |
Table 2: In Vitro Potency of Pyridine-Urea Derivatives against VEGFR-2
| Compound/Inhibitor | Structure/Description | Primary Target | IC50 (µM) | Reference |
| Sorafenib | FDA-approved multi-kinase inhibitor | VEGFR-2 | 0.09 ± 0.01 | [4] |
| Compound 8e | 1-(4-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | VEGFR-2 | 3.93 ± 0.73 | [4] |
| Compound 8b | 1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea | VEGFR-2 | 5.0 ± 1.91 | [4] |
| Compound 10 | Pyridine-derived 2-cyanoacetohydrazone | VEGFR-2 | 0.12 | [5] |
| Compound 8 | Pyridine-derived 2-cyanoacetohydrazone | VEGFR-2 | 0.13 | [5] |
| Compound 9 | Pyridine-derived 2-cyanoacetohydrazone | VEGFR-2 | 0.13 | [5] |
Table 3: Cross-Reactivity and Selectivity of Pyridinyl Urea-Based Inhibitors
| Compound | Primary Target | Off-Targets (and Fold Selectivity if available) | Reference |
| YD57 (14l) | ASK1 | ASK2 (>140-fold), TAK1 (>140-fold), several cell cycle regulating kinases (90-400 nM, <20-fold selectivity) | [3] |
| Fasudil | ROCK | Protein kinase C related protein kinase 2, Protein kinase A | [6] |
| Pyridylthiazole-based ureas | ROCK1/2 | Aurora-A (>100 µM) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., ASK1, VEGFR-2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction components (kinase, substrate, and buffer).
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis: The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[11]
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[13]
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined from the dose-response curves.
Kinobeads-Based Selectivity Profiling
This chemical proteomics approach allows for the unbiased identification of on- and off-targets of kinase inhibitors from cell or tissue lysates.
Workflow Overview: [15][16][17]
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity and protein complexes.
-
Competitive Binding: Incubate the lysate with varying concentrations of the free test inhibitor.
-
Kinobeads Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to the lysate. The kinobeads will bind kinases that are not already occupied by the free test inhibitor.
-
Pull-down and Digestion: Isolate the kinobeads, wash to remove non-specifically bound proteins, and perform on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The relative abundance of each kinase at different inhibitor concentrations is used to generate a dose-response curve, from which the apparent dissociation constant (Kd) can be determined for each identified target.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ASK1 signaling pathway and the point of inhibition by this compound based compounds.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and the point of inhibition.
Caption: Experimental workflow for Kinobeads-based kinase inhibitor selectivity profiling.
References
- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Di(pyridin-2-yl)urea: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3-Di(pyridin-2-yl)urea is critical to ensure laboratory safety and environmental protection. Due to the presence of pyridine moieties, this compound should be treated as hazardous waste. This guide provides detailed procedures for its safe handling and disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be managed as hazardous.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Labeling :
-
Storage :
-
Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
-
Never pour this compound waste down the drain or dispose of it in regular trash.[2]
-
Disposal methods may include controlled incineration with scrubbing to remove nitrogen oxides.[3]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Di(pyridin-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1,3-Di(pyridin-2-yl)urea (CAS No. 6268-43-5). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work in a well-ventilated area. If dusty, use a NIOSH-approved respirator. |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark environment.
-
For long-term stability, refrigeration (2-8 °C) in a desiccated environment is recommended.
-
Compounds with pyridine rings can be sensitive to light. Store in an amber or opaque vial to protect from photodegradation.[2]
-
The urea linkage is susceptible to hydrolysis. Protect from moisture.[2]
-
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Operational Plan: Step-by-Step Guidance
4.1. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in Table 1.
-
Perform the weighing operation in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to transfer the solid material.
-
Clean any spills immediately.
-
Tightly seal the container after use.
4.2. Solution Preparation:
-
Don the appropriate PPE for handling solutions (see Table 1).
-
Conduct all solution preparation steps within a certified chemical fume hood.
-
Slowly add the weighed this compound to the desired solvent in a suitable flask.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
Clearly label the flask with the compound name, concentration, solvent, and date.
4.3. Conducting a Reaction:
-
Ensure all reaction steps are carried out in a chemical fume hood.
-
Wear the appropriate PPE, including a face shield, for the reaction.
-
Set up the reaction apparatus securely.
-
Add reagents slowly and in a controlled manner.
-
Monitor the reaction for any signs of unexpected changes.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste from reactions and cleaning in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
